H-Gly-His-Arg-Pro-NH2
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N10O4/c20-8-15(30)27-13(7-11-9-24-10-26-11)17(32)28-12(3-1-5-25-19(22)23)18(33)29-6-2-4-14(29)16(21)31/h9-10,12-14H,1-8,20H2,(H2,21,31)(H,24,26)(H,27,30)(H,28,32)(H4,22,23,25)/t12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSSGCULYCDLRM-IHRRRGAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)CN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Properties of H-Gly-His-Arg-Pro-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tetrapeptide H-Gly-His-Arg-Pro-NH2, a molecule of significant interest in the study of hemostasis and thrombosis. The document details its chemical structure, physicochemical properties, and its role as a mimetic of the "B-knob" in the fibrin (B1330869) polymerization process. Detailed experimental protocols for its synthesis, purification, and characterization are provided to facilitate further research and development in this area.
Introduction
This compound, also known as Glycyl-L-histidyl-L-arginyl-L-prolinamide, is a synthetic tetrapeptide that mimics the N-terminal sequence of the fibrin β-chain (Gly-His-Arg-Pro) exposed after the cleavage of fibrinopeptide B by thrombin. This exposed sequence, termed the "B-knob," plays a role in the lateral aggregation of fibrin protofibrils, a critical step in the formation of a stable fibrin clot. By competing with the natural B-knob for its binding site ("b-hole") on adjacent fibrin monomers, this compound can modulate the structure and stability of the fibrin network. This property makes it a valuable tool for investigating the mechanisms of fibrin polymerization and a potential lead compound for the development of antithrombotic agents.
Chemical Structure and Physicochemical Properties
The structure of this compound consists of four amino acid residues: Glycine, Histidine, Arginine, and Proline, with the C-terminus amidated.
Diagram of the Chemical Structure of this compound
Caption: 2D representation of this compound.
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₃₂N₁₀O₄ | [1] |
| Molecular Weight | 464.53 g/mol | [1] |
| CAS Number | 209623-54-1 | [1] |
| Appearance | White to off-white lyophilized powder | |
| Purity (by HPLC) | Typically ≥95% | |
| Calculated Isoelectric Point (pI) | ~11.5 | |
| Solubility | Soluble in water. |
Table 1: Physicochemical Properties of this compound.
Biological Activity and Mechanism of Action
The primary biological activity of this compound stems from its ability to act as a competitive inhibitor in the process of fibrin polymerization.
Fibrin Polymerization Signaling Pathway
Fibrin polymerization is the final step in the coagulation cascade, resulting in the formation of a stable fibrin clot. This process is initiated by the enzyme thrombin, which cleaves fibrinopeptides A and B from the central domain of fibrinogen, exposing the "A" and "B" knobs, respectively. These knobs then bind to complementary "a" and "b" holes on the D-domains of adjacent fibrin monomers, leading to the formation of protofibrils which then aggregate laterally to form a three-dimensional fibrin network.[2][3]
Diagram of the Fibrin Polymerization Pathway
Caption: Simplified signaling pathway of fibrin polymerization.
Interaction with the Fibrinogen "b-hole"
This compound specifically mimics the "B-knob" and competes for the "b-hole" located in the β-chain of the fibrinogen D-domain.[4] This interaction is crucial for the lateral aggregation of protofibrils. By occupying the "b-hole," the peptide prevents the natural "B-knob" from binding, thereby inhibiting the formation of a fully cross-linked and stable fibrin clot. This inhibitory effect can be quantified and is a key measure of the peptide's biological activity.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.
Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize the tetrapeptide this compound using Fmoc-based solid-phase chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Pro-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-His(Trt)-OH
-
Fmoc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
20% (v/v) Piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling (Proline):
-
Pre-activate Fmoc-Pro-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat for Subsequent Amino Acids: Repeat steps 2-5 for the coupling of Fmoc-Arg(Pbf)-OH, Fmoc-His(Trt)-OH, and Fmoc-Gly-OH in sequence.
-
Final Fmoc Deprotection: After the final coupling, remove the Fmoc group from the N-terminal Glycine.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collection and Drying: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.
Diagram of the SPPS Workflow
Caption: General workflow for the solid-phase synthesis of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
Objective: To purify the crude synthetic peptide to a high degree of homogeneity.
Instrumentation and Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude this compound dissolved in Mobile Phase A
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Gradient Elution: Apply a linear gradient of Mobile Phase B from 5% to 45% over 40 minutes at a flow rate of 10 mL/min.
-
Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
| Parameter | Condition |
| Column | C18, 10 µm, 100 Å, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-45% B over 40 min |
| Flow Rate | 10 mL/min |
| Detection | 220 nm |
Table 2: Preparative RP-HPLC Conditions.
Characterization
Objective: To confirm the molecular weight of the purified peptide.
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS)
Procedure:
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into the ESI-MS.
-
Acquire the mass spectrum in positive ion mode.
Expected Results: The mass spectrum should show a major peak corresponding to the [M+H]⁺ ion of this compound at m/z 465.27. Other charged species such as [M+2H]²⁺ at m/z 233.14 may also be observed.
Objective: To confirm the structure and sequence of the purified peptide.
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher)
Procedure:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire 1D ¹H and 2D NMR spectra (e.g., COSY, TOCSY, NOESY).
Expected Results: The NMR spectra will show characteristic chemical shifts and correlations for the protons of the four amino acid residues. The sequential connectivities observed in the NOESY spectrum will confirm the Gly-His-Arg-Pro sequence. The presence of the C-terminal amide protons can also be confirmed.
Conclusion
This compound is a well-defined tetrapeptide with significant utility in the study of fibrin polymerization and as a potential therapeutic agent. This guide has provided a detailed overview of its structure, properties, and biological function, along with comprehensive experimental protocols for its synthesis and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, hematology, and drug development.
References
- 1. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 2. Role of 'B-b' knob-hole interactions in fibrin binding to adsorbed fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymerization of fibrin: specificity, strength, and stability of knob-hole interactions studied at the single-molecule level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational changes in fragments D and double-D from human fibrin(ogen) upon binding the peptide ligand Gly-His-Arg-Pro-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthetic Peptide H-Gly-His-Arg-Pro-NH2 (GHRPam)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide H-Gly-His-Arg-Pro-NH2, also known as GHRPam, is a synthetic peptide that serves as a functional analogue to the N-terminus of the human fibrin (B1330869) β-chain. Its primary and most well-documented role is in the modulation of fibrin polymerization, a critical step in the blood coagulation cascade. By binding to specific sites on fibrinogen and its fragments, GHRPam induces conformational changes that influence the assembly of the fibrin clot. This technical guide provides a comprehensive overview of the synthesis, biochemical function, and experimental applications of this compound, with a focus on its interaction with fibrinogen.
Introduction
This compound is a synthetic tetrapeptide amide. Its sequence corresponds to the first four amino acids at the N-terminus of the fibrin β-chain that are exposed after the cleavage of fibrinopeptide B by thrombin. This region, often referred to as the 'B-knob', plays a crucial role in the lateral aggregation of fibrin protofibrils, contributing to the overall stability and structure of the blood clot. As a synthetic mimic, this compound provides a valuable tool for studying the molecular mechanisms of fibrin polymerization and for the potential development of antithrombotic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Full Name | Glycyl-L-histidyl-L-arginyl-L-prolinamide |
| Abbreviation | GHRPam |
| CAS Number | 209623-54-1 |
| Molecular Formula | C₁₉H₃₂N₁₀O₄ |
| Molecular Weight | 464.53 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Mechanism of Action: Interaction with Fibrinogen
The primary biological function of this compound is its interaction with the 'b' hole located in the D-domain of fibrinogen and its proteolytic fragments (Fragment D and double-D).[1] This binding is a key component of the "knob-hole" mechanism of fibrin polymerization.
The "Knob-Hole" Model of Fibrin Polymerization
Fibrin polymerization is initiated by the thrombin-mediated cleavage of fibrinopeptides A and B from the N-termini of the fibrinogen Aα and Bβ chains, respectively. This exposes new N-terminal sequences, termed 'A-knob' (Gly-Pro-Arg-) and 'B-knob' (Gly-His-Arg-). These "knobs" interact with complementary "holes" on the D-domains of adjacent fibrin monomers, leading to the formation of protofibrils which then aggregate to form a three-dimensional fibrin clot.[1]
Role of this compound
This compound mimics the endogenous 'B-knob'. It binds to the corresponding 'b' hole on the fibrinogen D-domain. This interaction is calcium-dependent and induces significant conformational changes in the fibrinogen fragment.[1] One of the most notable changes is the displacement of a "flap" formed by two negatively charged amino acids, Gluβ397 and Aspβ398, which are normally stabilized by a calcium ion bridge. The binding of GHRPam to the β-chain pocket disrupts this bridge, leading to a conformational shift.[1]
Interestingly, in the absence of the 'A-knob' mimic (like Gly-Pro-Arg-Pro-amide), this compound has been observed to also bind to the γ-chain pocket (the 'a' hole), leading to the formation of a new calcium-binding site.[1]
The functional consequence of this compound binding is context-dependent. It can enhance the aggregation of certain fibrin monomers (desA-fibrin) at low calcium concentrations, while its effects are abolished at higher calcium levels.[2]
Below is a diagram illustrating the signaling pathway of fibrin polymerization and the role of this compound.
Caption: Signaling pathway of fibrin polymerization modulated by this compound.
Quantitative Data
The available literature provides limited specific quantitative data for the binding of this compound to fibrinogen. Most studies have focused on the qualitative and structural aspects of this interaction. The table below summarizes the available information.
| Parameter | Value / Observation | Method | Reference |
| Concentration for Biological Effect | 5 mM of the related peptide Gly-His-Arg inhibited desB-fibrin monomer aggregation. | Turbidity Assay | [3] |
| Calcium Dependence | Effects on desA- and desAB-fibrin monomer aggregation are observed at Ca²⁺ concentrations below 10⁻⁴ M. | Turbidity Assay | [3] |
| Binding Site | Primarily the 'b' hole in the β-chain of the fibrinogen D-domain. Can also bind to the γ-chain pocket ('a' hole). | X-ray Crystallography | [1] |
Experimental Protocols
Detailed, step-by-step protocols for assays involving this compound are not extensively published. However, based on the methodologies described in the literature, a general workflow for studying its effect on fibrin polymerization can be outlined.
Fibrin Polymerization Turbidity Assay
This assay measures the change in turbidity of a fibrinogen solution upon the addition of a clotting agent like thrombin, in the presence or absence of this compound. An increase in turbidity indicates fibrin polymerization.
Materials:
-
Purified human fibrinogen
-
Thrombin (e.g., bovine thrombin)
-
This compound
-
Assay Buffer (e.g., Tris-buffered saline with varying concentrations of CaCl₂)
-
Spectrophotometer or plate reader capable of measuring absorbance at 350 nm
General Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
In a cuvette or a 96-well plate, mix the fibrinogen solution with different concentrations of this compound or a vehicle control.
-
Initiate the clotting reaction by adding a fixed amount of thrombin.
-
Immediately start monitoring the change in absorbance at 350 nm over time at a constant temperature (e.g., 37°C).
-
Analyze the resulting turbidity curves to determine parameters such as lag time, maximum turbidity, and the rate of polymerization.
Below is a diagram representing the experimental workflow for a fibrin polymerization turbidity assay.
Caption: Experimental workflow for a fibrin polymerization turbidity assay.
Conclusion
This compound is a valuable research tool for elucidating the intricate mechanisms of fibrin polymerization. Its ability to mimic the endogenous 'B-knob' allows for detailed structural and functional studies of the knob-hole interactions that are fundamental to blood clot formation. While the currently available quantitative data on its binding and inhibitory activities are limited, the established qualitative framework of its mechanism of action provides a solid foundation for further investigation. Future studies employing techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) could provide more precise thermodynamic and kinetic data on its interaction with fibrinogen. Such information would be invaluable for the rational design of novel antithrombotic therapies targeting the fibrin polymerization process.
References
- 1. Conformational changes in fragments D and double-D from human fibrin(ogen) upon binding the peptide ligand Gly-His-Arg-Pro-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fibrin polymerization by fragment d is affected by calcium, Gly-Pro-Arg and Gly-His-Arg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of calcium and synthetic peptides on fibrin polymerization [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Role of the Gly-His-Arg-Pro (GHRP) Motif in Fibrinogen
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibrinogen, a soluble glycoprotein (B1211001) in blood plasma, is essential for hemostasis and thrombosis. Upon vascular injury, it is converted by thrombin into insoluble fibrin (B1330869) polymers, forming the structural basis of a blood clot. This polymerization is a highly specific and regulated process mediated by a series of non-covalent interactions known as "knob-hole" binding. The Gly-His-Arg-Pro (GHRP) motif, located at the N-terminus of the fibrin β-chain, plays a crucial role in this process. This technical guide provides a comprehensive overview of the biological function of the GHRP motif, detailing its involvement in fibrin polymerization, its interaction with other molecules, and the experimental methodologies used to elucidate its role.
The GHRP Motif in Fibrin Polymerization: The "B:b" Knob-Hole Interaction
The conversion of fibrinogen to fibrin is initiated by the thrombin-mediated cleavage of fibrinopeptides A (FpA) and B (FpB) from the N-termini of the Aα and Bβ chains, respectively. The removal of FpB exposes the GHRP sequence, which constitutes the "B-knob". This newly exposed "B-knob" can then bind to a complementary "b-hole" located in the β-module of the D-fragment of another fibrin monomer. This interaction is termed the "B:b" knob-hole interaction.
While the primary driving force for fibrin polymerization is the interaction between the "A-knob" (Gly-Pro-Arg, GPR) on the α-chain and the "a-hole" on the γ-chain, the "B:b" interaction is not essential for the initial formation of protofibrils. Instead, it is thought to reinforce the lateral aggregation of these protofibrils, leading to the formation of thicker, more stable fibrin fibers. The cleavage of FpB and subsequent exposure of the B-knobs occur at a slower rate than the cleavage of FpA, suggesting that the "B:b" interaction plays a role in the later stages of clot maturation and stabilization[1]. Synthetic peptides that mimic the B-knob, such as GHRP-amide, are valuable tools for studying these interactions[2][3].
Structural Insights into the "B:b" Interaction
X-ray crystallography studies of recombinant fibrinogen fragment D (rfD) co-crystallized with GHRP-amide have provided detailed structural information about the "b-hole". The binding of GHRP to this site induces conformational changes. Notably, the binding of GHRP-amide to the β-chain pocket displaces a calcium ion that bridges two negatively charged residues, Gluβ397 and Aspβ398, to the coiled-coil region[3]. This suggests a potential interplay between calcium signaling and fibrin polymerization.
Quantitative Data on "Knob-Hole" Interactions
The following table summarizes the available quantitative data for the interactions involving the "knob" motifs of fibrinogen. It is important to note that much of the quantitative data has been generated using synthetic peptide mimetics of the knob structures.
| Interacting Molecules | Method | Parameter | Value | Reference |
| "B-knob" (desB-fibrin) and "b-hole" (fragment D from γD364H fibrinogen) | Laser Tweezers Force Spectroscopy | Binding Strength | 15 - 20 pN | [1][4] |
| Gly-Pro-Arg-Pro (GPRP) peptide ("A-knob" mimetic) and D-dimer | Fluorescence Titration | Dissociation Constant (Kd) | 25 µM | [5] |
| tPA and immobilized αC-fragment | Surface Plasmon Resonance | Dissociation Constant (Kd) | 33 nM | [6] |
| Plasminogen and immobilized αC-fragment | Surface Plasmon Resonance | Dissociation Constant (Kd) | 32 nM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the GHRP motif and its interactions.
Laser Tweezers-Based Force Spectroscopy for Single-Molecule Interaction Studies
This method allows for the direct measurement of the binding force between individual "B-knobs" and "b-holes".
Protocol:
-
Protein Immobilization: Covalently attach desB-fibrin (containing exposed "B-knobs") to latex beads held in a micropipette. Similarly, attach fragment D from γD364H fibrinogen (containing functional "b-holes" but non-functional "a-holes") to a bead held by a laser trap.
-
Interaction Measurement: Bring the two beads into close proximity to allow for the formation of a "B:b" bond.
-
Force Application: Move the micropipette-held bead away from the laser-trapped bead at a constant velocity, applying a pulling force to the bond.
-
Data Acquisition: The force required to rupture the bond is measured by the displacement of the bead in the laser trap.
-
Data Analysis: Repeat the process multiple times to generate a force spectrum, from which the most probable rupture force can be determined.
Reference: Adapted from the methodology described in Blood (2008), 112(8), 3198–3206.[1]
X-ray Crystallography of Fibrinogen Fragment D with GHRP-amide
This technique provides high-resolution structural information on the binding of the GHRP motif to its pocket.
Protocol:
-
Protein Purification: Purify recombinant fibrinogen fragment D (rfD).
-
Co-crystallization: Mix the purified rfD with a molar excess of the synthetic peptide Gly-His-Arg-Pro-amide (GHRPam).
-
Crystallization: Use the sitting-drop vapor diffusion method. Mix the protein-peptide solution with a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol). Allow crystals to form over several days to weeks.
-
Data Collection: Mount the crystals and expose them to a synchrotron X-ray source to collect diffraction data.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
Reference: Adapted from the methodology described in Biochemistry (2002), 41(40), 12124-12132.[2]
Steered Molecular Dynamics (SMD) Simulations
SMD simulations provide insights into the dissociation pathways and thermodynamics of the knob-hole interactions.
Protocol:
-
System Setup: Use the crystal structure of the fibrinogen D fragment complexed with the GHRP peptide as the starting point. Solvate the complex in a water box with appropriate ions to mimic physiological conditions.
-
Equilibration: Run an equilibrium molecular dynamics simulation for several nanoseconds to allow the system to relax.
-
Forced Dissociation: Apply a constant pulling force to the Cα atom of the proline residue of the GHRP peptide in a direction perpendicular to the binding interface to simulate the unbinding of the peptide from the "b-hole".
-
Trajectory Analysis: Generate multiple unbinding trajectories for each applied force value. Analyze these trajectories to determine the dissociation kinetics and identify key residues involved in the interaction.
Reference: Adapted from the methodology described in The Journal of Biological Chemistry (2013), 288(45), 32333-32342.[7]
Visualizing Molecular Interactions and Processes
The following diagrams, generated using the DOT language, illustrate key processes and experimental workflows related to the GHRP motif.
Caption: Fibrin Polymerization Cascade.
References
- 1. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.8 A crystal structures of recombinant fibrinogen fragment D with and without two peptide ligands: GHRP binding to the "b" site disrupts its nearby calcium-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational changes in fragments D and double-D from human fibrin(ogen) upon binding the peptide ligand Gly-His-Arg-Pro-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polymerization of fibrin: Direct observation and quantification of individual B:b knob-hole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Powerful binders for the D-dimer by conjugation of the GPRP peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and characterization of novel tPA- and plasminogen-binding sites within fibrin(ogen) alpha C-domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms, Thermodynamics, and Dissociation Kinetics of Knob-Hole Interactions in Fibrin - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and History of Synthetic F fibrin Knob Mimics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and evolution of synthetic fibrin (B1330869) knob mimics. Fibrin polymerization, a critical step in blood coagulation, is initiated by the thrombin-catalyzed cleavage of fibrinopeptides A and B from fibrinogen, exposing "knob" domains. These knobs, specifically the 'A' knob (starting with Gly-Pro-Arg, GPR) and the 'B' knob (starting with Gly-His-Arg, GHR), bind to complementary "holes" on adjacent fibrin monomers, driving polymerization.[1][2][3][4] The development of synthetic peptides that mimic these knobs has been instrumental in understanding the mechanisms of fibrin assembly and in designing novel anticoagulant therapies.[5][6][7]
The Genesis of Fibrin Knob Mimics: Early Discoveries
The concept of synthetic fibrin knob mimics dates back to the late 1970s, with the seminal work of Laudano and Doolittle. They demonstrated that short synthetic peptides corresponding to the N-terminal sequence of the fibrin α-chain could inhibit fibrin polymerization.[5] Their research established that the tripeptide Gly-Pro-Arg (GPR) is the essential recognition motif of the 'A' knob for its corresponding 'a' hole.[5] This discovery laid the foundation for decades of research into more potent and stable knob mimics.
Subsequent studies in the early 1980s further elucidated the structural requirements for binding and inhibition. It was found that extending the GPR sequence could enhance binding affinity. For instance, the tetrapeptide Gly-Pro-Arg-Pro (GPRP) showed a higher affinity for fibrinogen compared to the native human knob 'A' mimic, Gly-Pro-Arg-Val (GPRV).[5] These early investigations confirmed that synthetic peptides could competitively inhibit the "knob-hole" interactions essential for fibrin polymerization.[5]
Quantitative Analysis of Fibrin Knob Mimic Interactions
The development of various synthetic knob mimics has been accompanied by rigorous quantitative analysis of their binding affinities and inhibitory activities. Techniques such as surface plasmon resonance (SPR) have been pivotal in dissecting the kinetics of these interactions.[5][6][7][8]
Table 1: Binding Affinities and Inhibitory Concentrations of Synthetic Fibrin Knob 'A' Mimics
| Peptide Sequence | Target | Method | Binding Affinity (KD) | Association Constant (KA) | IC50 | Reference |
| Gly-Pro-Arg (GPR) | Fibrinogen | Equilibrium Dialysis | - | - | Less effective than GPRP | [9] |
| Gly-Pro-Arg-Pro (GPRP) | Fibrinogen | Equilibrium Dialysis | - | ~5 x 104 M-1 | - | [9] |
| Gly-Pro-Arg-Pro (GPRP) | Fragment D | Equilibrium Dialysis | - | ~5 x 104 M-1 | - | [9] |
| Gly-Pro-Arg-Val (GPRV) | Fibrinogen | Not Specified | 75 µM | - | - | [5] |
| Gly-Pro-Arg-Pro (GPRP) | Fibrinogen | Not Specified | 20 µM | - | - | [5] |
Table 2: Binding Affinities of Phage Display-Derived Fibrin-Specific Peptides
| Peptide Family | Target | Method | Binding Affinity (Kd) | Number of Binding Sites | Reference |
| Tn6 | Fibrin | Plate-based depletion assay | 8.7 µM | ~2 | [10] |
| Tn7 | Fibrin | Plate-based depletion assay | 4.1 µM | ~2 | [10] |
| Tn10 | Fibrin | Plate-based depletion assay | 4.0 µM | ~2 | [10] |
Experimental Protocols
A variety of experimental techniques have been employed to characterize synthetic fibrin knob mimics. Below are detailed methodologies for some of the key experiments cited in the literature.
Peptide Synthesis
Synthetic peptides corresponding to the N-termini of the fibrin α- and β-chains are typically synthesized using stepwise solid-phase synthesis.[11] This method allows for the precise control of the peptide sequence and the incorporation of modified amino acids.
Fibrin Polymerization Inhibition Assay (Turbidity Assay)
This assay measures the ability of synthetic peptides to inhibit the thrombin-induced polymerization of fibrinogen.
-
A solution of purified fibrinogen in a suitable buffer (e.g., Tris-HCl) is prepared.
-
The synthetic peptide inhibitor is added to the fibrinogen solution at various concentrations.
-
The mixture is incubated for a short period to allow for binding.
-
Polymerization is initiated by the addition of thrombin.
-
The change in turbidity (optical density) is monitored over time using a spectrophotometer at a wavelength of 350 nm.[12]
-
The degree of inhibition is calculated by comparing the rate and extent of polymerization in the presence and absence of the inhibitor.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for studying the real-time binding kinetics of peptides to their target proteins.[5][6][7][8]
-
Immobilization of Ligand: The target protein, typically the D fragment of fibrinogen (which contains the 'a' and 'b' holes), is immobilized on the surface of an SPR sensor chip.[5][7] This is often achieved through amine coupling, where the carboxyl groups on the sensor surface are activated with EDC/NHS to react with the amine groups of the protein.[5][7]
-
Analyte Injection: The synthetic knob mimic peptide (analyte) is flowed over the sensor surface at various concentrations.
-
Data Acquisition: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle. This change is recorded in a sensorgram, which plots response units (RU) versus time.
-
Kinetic Analysis: The association rate (ka) and dissociation rate (kd) are determined by fitting the sensorgram data to a suitable kinetic binding model. The equilibrium dissociation constant (KD) is then calculated as kd/ka.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the study of synthetic fibrin knob mimics.
Caption: Fibrin polymerization pathway and the mechanism of inhibition by synthetic knob mimics.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis of knob mimic binding.
Caption: Logical progression in the design and development of synthetic fibrin knob mimics.
Future Directions
The field of synthetic fibrin knob mimics continues to evolve. Current research focuses on developing mimics with higher affinity and specificity, as well as improved in vivo stability.[1] The use of peptidomimetics and small molecules is being explored to overcome the limitations of peptide-based inhibitors. Furthermore, the conjugation of knob mimics to carrier molecules like albumin is being investigated to extend their circulatory half-life.[1] These advancements hold promise for the development of safer and more effective antithrombotic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fibrinogen-Binding Peptide|Platelet Adhesion Inhibitor|RUO [benchchem.com]
- 3. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Building better fibrin knob mimics: an investigation of synthetic fibrin knob peptide structures in solution and their dynamic binding with fibrinogen/fibrin holes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Building better fibrin knob mimics: an investigation of synthetic fibrin knob peptide structures in solution and their dynamic binding with fibrinogen/fibrin holes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. pnas.org [pnas.org]
- 10. Fibrin Specific Peptides Derived by Phage Display: Characterization of Peptides and Conjugates for Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fibrin Polymerization. 1. Alkylating peptide inhibitors of fibrin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic platelet microgels containing fibrin knob B mimetic motifs enhance clotting responses - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to H-Gly-His-Arg-Pro-NH2 as a "Knob B" Peptide Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tetrapeptide H-Gly-His-Arg-Pro-NH2, also known as GHRP-amide, serves as a synthetic analog to the "knob B" motif of fibrinogen. This guide delineates the role of this compound in the intricate process of fibrin (B1330869) polymerization, a cornerstone of blood coagulation. By competitively binding to the complementary "hole b" in the β-chain of fibrin monomers, this peptide analog provides a valuable tool for investigating the molecular mechanisms of clot formation. This document furnishes a comprehensive overview of the quantitative binding data, detailed experimental protocols for its characterization, and visual representations of the pertinent biological pathways and experimental workflows.
Introduction
Fibrin clot formation is a critical physiological process initiated by the proteolytic action of thrombin on fibrinogen. Thrombin cleaves fibrinopeptides A and B (FpA and FpB) from the N-termini of the fibrinogen Aα and Bβ chains, respectively. This cleavage exposes two distinct binding motifs, termed "knob A" (Gly-Pro-Arg-) and "knob B" (Gly-His-Arg-). These knobs interact with complementary "holes" on adjacent fibrin monomers, driving the self-assembly of fibrin into a stable, three-dimensional network.
The "knob A"-"hole a" interaction is the primary driver of initial protofibril formation. The "knob B"-"hole b" interaction, mimicked by this compound, is understood to be crucial for the lateral aggregation of these protofibrils, a step that significantly influences the final architecture and mechanical properties of the fibrin clot.[1][2] The study of synthetic peptide analogs like this compound is therefore instrumental in dissecting the contribution of specific molecular interactions to the overall process of fibrinogenesis.
Quantitative Data
The binding affinity of this compound to fibrinogen and its fragments has been characterized by various biophysical techniques. The data consistently indicate that the "knob B":"hole b" interaction is weaker than the "knob A":"hole a" interaction. The presence of calcium has been shown to modulate these binding affinities.
| Parameter | Peptide/Fragment | Binding Partner | Method | Value | Conditions | Reference |
| Dissociation Constant (Kd) | desA-NDSK (contains "knob A") | Fibrinogen | Surface Plasmon Resonance (SPR) | 5.8 ± 1.1 µM | - | [3] |
| Dissociation Constant (Kd) | desAB-NDSK (contains "knob A" and "knob B") | Fibrinogen | Surface Plasmon Resonance (SPR) | 3.7 ± 0.7 µM | - | [3][4] |
| Binding Force | Single "A:a" knob-hole interaction | Fibrinogen Fragment D | Laser Tweezers | ~125-130 pN | - | [3] |
| Binding Force | Single "B:b" knob-hole interaction | Fibrinogen Fragment D | Laser Tweezers | 15-20 pN | ~6-fold weaker than A:a interaction | [5][6] |
| Qualitative Affinity | This compound | Fibrinogen | Affinity Chromatography | Dramatically increased affinity | In the presence of 2 mM Ca2+ | [7] |
| Qualitative Affinity | H-Gly-Pro-Arg-Pro ("knob A" analog) | Fibrinogen | Affinity Chromatography | No significant increase in affinity | In the presence of Ca2+ | [7] |
Signaling Pathway: Fibrin Polymerization
The process of fibrin polymerization is a self-assembly cascade rather than a traditional signaling pathway with intracellular messengers. The "signal" is the enzymatic activity of thrombin, and the "pathway" is the series of molecular interactions that lead to the formation of a fibrin clot. This compound acts as a competitive inhibitor in this process.
References
- 1. Synthetic platelet microgels containing fibrin knob B mimetic motifs enhance clotting responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibrinogen residue γAla341 is necessary for calcium binding and 'A-a' interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of 'B-b' knob-hole interactions in fibrin binding to adsorbed fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymerization of fibrin: Direct observation and quantification of individual B:b knob-hole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of calcium ion on the binding of fibrin amino terminal peptides to fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of GHRP-amide with Fibrinogen Fragment D
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The polymerization of fibrinogen into a stable fibrin (B1330869) clot is a cornerstone of hemostasis. This process is initiated by thrombin, which cleaves fibrinopeptides A and B from the central E region of fibrinogen, exposing polymerization sites known as 'A' and 'B' knobs. These knobs interact with complementary 'a' and 'b' holes located in the D regions of adjacent fibrinogen molecules. This technical guide provides a comprehensive overview of the interaction between the synthetic peptide Gly-His-Arg-Pro-amide (GHRP-amide), a mimic of the natural 'B' knob, and fibrinogen fragment D, which contains the 'b' hole. We will delve into the structural basis of this interaction, the associated conformational changes, the quantitative biophysical data available, and the detailed experimental protocols used to elucidate these findings. This document is intended to be a valuable resource for researchers in hematology, protein biochemistry, and drug development focused on anticoagulants and fibrinolytic therapies.
The 'B:b' Knob-Hole Interaction: A Structural Perspective
The interaction between the 'B' knob and the 'b' hole is a critical, albeit secondary, event in fibrin polymerization, contributing to the lateral aggregation of protofibrils and the overall stability of the fibrin clot. The synthetic peptide GHRP-amide serves as an effective analogue for the natural 'B' knob (the N-terminal sequence Gly-His-Arg of the β-chain) and has been instrumental in structurally characterizing this interaction.
X-ray crystallographic studies have revealed that GHRP-amide binds to a specific pocket on the β-chain of fibrinogen fragment D, referred to as the 'b' hole.[1] This binding is a highly specific molecular recognition event that induces significant conformational changes in fragment D. One of the most critical changes is the movement of a "flap" composed of two negatively charged amino acids, Gluβ397 and Aspβ398.[1][2] In the unbound state, this flap is held back by a calcium ion bridge. Upon the binding of GHRP-amide into the β-chain pocket, this calcium bridge is disrupted, allowing the flap to move and accommodate the peptide.[1][2][3] This peptide-dependent loss of a calcium binding site is a major finding from the structural analyses.[3][4]
Interestingly, in the absence of the 'A' knob mimic (GPRP-amide), GHRP-amide has been observed to bind to the 'a' hole in the γ-chain, a phenomenon described as a noncanonical "B:a" interaction.[5]
Quantitative Data on the 'B:b' Interaction
While the structural details of the GHRP-amide interaction with fragment D are well-documented, direct measurements of the binding affinity (e.g., K_d_ value) using methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for the isolated peptide and fragment are not extensively reported in the literature. However, biophysical studies using laser tweezers-based force spectroscopy have provided quantitative data on the strength of the natural 'B:b' knob-hole interaction.
| Parameter | Value | Method | Reference |
| Single B:b Interaction Strength | 15 - 20 pN | Laser Tweezers Force Spectroscopy | [2][6] |
| Relative Strength vs. A:a Interaction | ~6-fold weaker | Laser Tweezers Force Spectroscopy | [2][6][7] |
Key Signaling Pathways and Molecular Mechanisms
The interaction of GHRP-amide with fibrinogen fragment D is not a classical signaling pathway involving intracellular cascades. Instead, it is a key step in a protein polymerization process. The "pathway" can be visualized as a series of molecular events: recognition, binding, and conformational change, which ultimately contributes to the larger process of fibrin clot formation.
Figure 1: Molecular mechanism of GHRP-amide binding to Fibrinogen Fragment D.
Experimental Protocols
The structural elucidation of the GHRP-amide and fibrinogen fragment D interaction has been primarily achieved through X-ray crystallography. Below are detailed methodologies for the key experiments.
Purification of Fibrinogen Fragment D
This protocol describes the generation and purification of fragment D from human fibrinogen.
-
Enzymatic Digestion:
-
Dissolve human fibrinogen in a buffer containing 150 mM NaCl, 5 mM CaCl_2_, and 50 mM imidazole (B134444) at pH 7.0.
-
Add mild trypsin or plasmin to the fibrinogen solution. The presence of CaCl_2_ is crucial as it protects fragment D from further degradation.
-
Incubate the mixture overnight to allow for complete digestion of fibrinogen into its primary fragments (D and E).
-
-
Affinity Chromatography:
-
Prepare an affinity column (e.g., Gly-Pro-Arg-Pro-Sepharose) to separate fragment D from other digestion products.
-
Equilibrate the column with the same buffer used for digestion.
-
Load the digest onto the column. Fragment D will bind to the column matrix.
-
Wash the column thoroughly with the equilibration buffer to remove fragment E and other non-bound proteins.
-
Elute fragment D from the column using a suitable elution buffer (e.g., a buffer with a different pH or ionic strength).
-
-
Purity and Concentration:
-
Assess the purity of the eluted fragment D using SDS-PAGE.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay or measuring absorbance at 280 nm).
-
Co-crystallization of Fragment D with GHRP-amide
This protocol outlines the steps for obtaining protein crystals of the fragment D:GHRP-amide complex suitable for X-ray diffraction analysis.
Figure 2: Experimental workflow for X-ray crystallography of the complex.
Detailed Steps for Co-crystallization:
-
Preparation: Prepare a solution of purified fragment D at a concentration of approximately 10 mg/mL in a buffer such as 50 mM Tris-HCl, pH 7.4. Prepare a separate stock solution of GHRP-amide at a concentration of 4 mM.[5]
-
Crystallization Setup: Use the sitting-drop vapor diffusion method.[5]
-
The reservoir solution typically contains a precipitant and buffer. A common condition is 50 mM Tris-HCl, pH 8.5, 12.5 mM CaCl_2_, 2 mM NaN_3_, and 11-14% (w/v) polyethylene (B3416737) glycol (PEG) 3350.[5]
-
The drop is prepared by mixing equal volumes (e.g., 5 µL) of the fragment D solution (containing GHRP-amide at 4mM) and the reservoir solution.
-
-
Incubation and Crystal Growth:
-
Seal the crystallization plates and incubate them at 4°C.
-
Single crystals typically appear within several days. Streak seeding with pre-existing crystals of fragment D can facilitate crystallization.[5]
-
-
Crystal Handling and Data Collection:
-
Once crystals have grown to a suitable size, they are cryoprotected by briefly soaking them in a solution containing the crystallant plus a cryoprotectant (e.g., 20% glycerol).[5]
-
The cryoprotected crystal is then flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source at 100 K.[5]
-
The collected data are then processed to determine the three-dimensional structure of the GHRP-amide:fragment D complex.
-
Conclusion and Future Directions
The interaction between GHRP-amide and fibrinogen fragment D is a structurally well-characterized event that is fundamental to understanding the complete picture of fibrin polymerization. The binding of the 'B' knob mimic induces critical, calcium-dependent conformational changes in the 'b' hole of fragment D, facilitating the lateral aggregation of fibrin protofibrils. While quantitative data on the binding affinity of the isolated components is sparse, force spectroscopy has provided valuable insights into the strength of this interaction. The detailed protocols provided herein offer a solid foundation for researchers wishing to replicate or build upon these seminal structural studies. Future research employing techniques such as ITC and SPR would be highly valuable to provide a complete thermodynamic and kinetic profile of this interaction, further enhancing our understanding and aiding in the rational design of novel therapeutics targeting fibrin formation.
References
- 1. Conformational changes in fragments D and double-D from human fibrin(ogen) upon binding the peptide ligand Gly-His-Arg-Pro-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.8 A crystal structures of recombinant fibrinogen fragment D with and without two peptide ligands: GHRP binding to the "b" site disrupts its nearby calcium-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fibrinogen variant BβD432A has normal polymerization but does not bind knob “B” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymerization of fibrin: Direct observation and quantification of individual B:b knob-hole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
An In-depth Technical Guide to H-Gly-His-Arg-Pro-NH2: Alternative Names, Synonyms, and Functional Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic peptide H-Gly-His-Arg-Pro-NH2, a molecule of significant interest in the study of hemostasis and thrombosis. The guide details its alternative names and synonyms, mechanism of action, and its role as a competitive inhibitor in the fibrin (B1330869) polymerization process. Detailed experimental protocols for key assays are provided, along with a compilation of quantitative data from relevant studies. Furthermore, the guide includes a visualization of the peptide's logical role within the fibrin polymerization cascade to facilitate a deeper understanding of its function.
Nomenclature and Chemical Identity
The tetrapeptide with the primary sequence this compound is known by several alternative names and synonyms in scientific literature and commercial catalogues. A clear understanding of this nomenclature is crucial for accurate literature searches and unambiguous scientific communication.
Table 1: Alternative Names, Synonyms, and Chemical Identifiers for this compound
| Category | Identifier | Source |
| Common Name | This compound | |
| Synonym | GHRP-amide | [1][2] |
| Gly-His-Arg-Pro-amide | [3] | |
| Growth Hormone Releasing Peptide-amide (Note: This can be a misleading name as its primary described function is not related to growth hormone release) | ||
| CAS Number | 209623-54-1 | |
| Molecular Formula | C₁₉H₃₂N₁₀O₄ | |
| Molecular Weight | 464.53 g/mol | |
| Sequence | Gly-His-Arg-Pro-NH2 |
Mechanism of Action: A Mimic of the Fibrin "B" Knob
This compound functions as a synthetic mimic of the N-terminal sequence of the β-chain of fibrin, which is exposed after the cleavage of fibrinopeptide B by thrombin. This exposed sequence, known as the "B" knob, plays a crucial role in the lateral aggregation of fibrin protofibrils, a key step in the formation of a stable fibrin clot.
The peptide exerts its biological effect by competitively binding to the complementary "b" hole located on the γ-chain of fibrinogen. By occupying this binding site, this compound sterically hinders the natural "B:b" knob-hole interactions, thereby inhibiting the lateral aggregation of protofibrils and the overall process of fibrin polymerization.
Quantitative Data
The following table summarizes key quantitative data related to the interaction of this compound and related peptides with components of the fibrin polymerization cascade.
Table 2: Quantitative Data for this compound and Related Peptides
| Parameter | Value | Method | Source |
| Affinity for Fibrinogen (Kd) | ~143 µM (for GHRP peptides) | Not specified | |
| Inhibition of B:b Interaction | ~10-fold decrease at 10 mM | Laser Tweezers Force Spectroscopy | |
| Effect on Fibrin Clot Turbidity | Enhancement of turbidity at certain concentrations | Turbidity Assay | [4] |
| Delay in Fibrinolysis | Moderate delay observed | Fibrinolysis Assay | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Fibrin Polymerization Turbidity Assay
This assay measures the formation of a fibrin clot over time by monitoring the increase in turbidity of a fibrinogen solution after the addition of thrombin. Inhibitory peptides like this compound will alter the kinetics of this process.
Materials:
-
Purified human fibrinogen
-
Human α-thrombin
-
Tris-buffered saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4)
-
This compound stock solution (in TBS)
-
96-well microplate reader with temperature control (37°C) and capability to read absorbance at 350 nm
Procedure:
-
Prepare a working solution of fibrinogen in TBS at a final concentration of 1 mg/mL.
-
In a 96-well plate, add varying concentrations of this compound to the fibrinogen solution. Include a control well with no peptide.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate fibrin polymerization by adding thrombin to each well to a final concentration of 0.1 U/mL.
-
Immediately place the plate in the microplate reader and begin recording the absorbance at 350 nm every 30 seconds for at least 30 minutes at 37°C.
-
Plot absorbance versus time to generate polymerization curves. Analyze the lag time, maximum turbidity, and the rate of polymerization for each peptide concentration.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. This protocol outlines the steps to determine the binding affinity of this compound to fibrinogen.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified human fibrinogen
-
This compound
-
Running buffer (e.g., HBS-EP+; 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject fibrinogen (e.g., 20 µg/mL in 10 mM acetate (B1210297) buffer, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~2000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., ranging from 1 µM to 1 mM).
-
Inject the peptide solutions over the immobilized fibrinogen surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.
-
Include a buffer-only injection as a blank for double referencing.
-
-
Regeneration:
-
After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound peptide.
-
-
Data Analysis:
-
Subtract the reference channel signal and the blank injection signal from the binding data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Scanning Electron Microscopy (SEM) of Fibrin Clots
SEM allows for the high-resolution visualization of the three-dimensional structure of fibrin clots, revealing the effects of inhibitory peptides on fiber thickness, network density, and overall architecture.
Materials:
-
Purified human fibrinogen
-
Human α-thrombin
-
This compound
-
Glutaraldehyde (B144438) (2.5% in cacodylate buffer)
-
Ethanol (B145695) series (30%, 50%, 70%, 90%, 100%)
-
Hexamethyldisilazane (HMDS)
-
SEM stubs and sputter coater
Procedure:
-
Clot Formation:
-
Prepare fibrin clots on a suitable surface (e.g., glass coverslip) by mixing fibrinogen (1 mg/mL) with or without this compound, followed by the addition of thrombin (0.1 U/mL).
-
Allow the clots to form in a humidified chamber at 37°C for 1 hour.
-
-
Fixation and Dehydration:
-
Gently wash the clots with buffer and then fix with 2.5% glutaraldehyde for 1 hour.
-
Dehydrate the fixed clots through a graded series of ethanol concentrations (e.g., 10 minutes at each concentration).
-
-
Drying and Coating:
-
Chemically dry the samples by immersing them in HMDS for 10 minutes, then allowing them to air dry in a fume hood.
-
Mount the dried clots on SEM stubs and sputter-coat them with a thin layer of gold-palladium.
-
-
Imaging:
-
Image the clot structure using a scanning electron microscope at various magnifications. Analyze fiber diameter, pore size, and overall network morphology.
-
Visualizing the Role in Fibrin Polymerization
To illustrate the mechanism of action of this compound, the following diagram depicts the key steps of fibrin polymerization and the inhibitory role of the peptide.
Conclusion
This compound, also known as GHRP-amide, is a valuable research tool for investigating the intricacies of fibrin polymerization. Its specific mechanism of action as a "B" knob mimic allows for the targeted study of the role of "B:b" interactions in clot formation and stability. The experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers in the fields of hematology, cardiovascular disease, and drug development, facilitating further exploration of this important biological process and the development of novel antithrombotic therapies.
References
- 1. path.ox.ac.uk [path.ox.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fibrinogen variant BβD432A has normal polymerization but does not bind knob “B” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two families of synthetic peptides that enhance fibrin turbidity and delay fibrinolysis by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Solid-Phase Synthesis Protocol for H-Gly-His-Arg-Pro-NH2
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, step-by-step protocol for the solid-phase synthesis of the tetrapeptide H-Gly-His-Arg-Pro-NH2 using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocol covers all stages from resin preparation to final peptide cleavage, purification, and analysis. This method is designed to yield a high-purity peptide amide suitable for research and preclinical studies.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for chemically synthesizing peptides. It involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymeric support.[1][2] This application note details the Fmoc-based SPPS of this compound, a tetrapeptide with a C-terminal amide. The Fmoc strategy is widely used due to its milder deprotection conditions compared to the Boc strategy, making it compatible with a wider range of sensitive modifications.[2]
The synthesis will be performed on a Rink Amide resin, which upon cleavage with a strong acid like trifluoroacetic acid (TFA), yields a peptide with a C-terminal amide.[3][4] Specific side-chain protecting groups for Histidine (Trt) and Arginine (Pbf) are employed to prevent undesirable side reactions during synthesis.[5][6]
Materials and Reagents
All reagents should be of high-purity peptide synthesis grade. Quantitative data is based on a 0.1 mmol synthesis scale.
| Category | Reagent/Material | Supplier | Grade | Quantity (for 0.1 mmol scale) |
| Resin | Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g) | Various | SPPS Grade | ~200 mg |
| Amino Acids | Fmoc-Pro-OH | Various | SPPS Grade | 150 mg (~0.45 mmol) |
| Fmoc-Arg(Pbf)-OH | Various | SPPS Grade | 292 mg (~0.45 mmol) | |
| Fmoc-His(Trt)-OH | Various | SPPS Grade | 279 mg (~0.45 mmol) | |
| Fmoc-Gly-OH | Various | SPPS Grade | 134 mg (~0.45 mmol) | |
| Coupling Reagents | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Various | SPPS Grade | 682 mg (total, ~1.8 mmol) |
| DIPEA (N,N-Diisopropylethylamine) | Various | SPPS Grade | ~0.7 mL (total, ~4.0 mmol) | |
| Solvents | DMF (N,N-Dimethylformamide) | Various | Amine-free, SPPS Grade | ~500 mL |
| DCM (Dichloromethane) | Various | Anhydrous | ~100 mL | |
| Diethyl Ether | Various | Anhydrous, Cold | ~200 mL | |
| Deprotection | Piperidine (B6355638) | Various | Reagent Grade | For 20% (v/v) solution in DMF |
| Cleavage | TFA (Trifluoroacetic acid) | Various | Reagent Grade | ~10 mL |
| TIS (Triisopropylsilane) | Various | Reagent Grade | 0.25 mL | |
| Water | Various | Deionized | 0.25 mL | |
| Purification | Acetonitrile (ACN) | Various | HPLC Grade | As needed |
| Water | Various | HPLC Grade | As needed |
Experimental Workflow Diagram
The overall workflow for the solid-phase synthesis of this compound is depicted below.
Caption: Overall workflow for the solid-phase synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for manual synthesis in a fritted syringe or an automated synthesizer. All washing and reaction steps should be performed with adequate agitation.
Resin Preparation and First Amino Acid Coupling (Proline)
-
Resin Swelling: Place Rink Amide resin (~200 mg, 0.1 mmol) in a reaction vessel. Wash with DMF (3 x 5 mL), then swell in 5 mL of DMF for 1 hour.[7]
-
Initial Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% (v/v) piperidine in DMF. Agitate for 3 minutes, drain. Add another 5 mL of 20% piperidine/DMF and agitate for 15 minutes.[8]
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
Proline Activation: In a separate vial, dissolve Fmoc-Pro-OH (150 mg, 0.45 mmol) and HBTU (170 mg, 0.45 mmol) in 2 mL of DMF. Add DIPEA (156 µL, 0.9 mmol) and allow to pre-activate for 2-5 minutes.[9][10]
-
Coupling: Drain the wash solvent from the resin and add the activated Fmoc-Pro-OH solution. Agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). A small sample of resin can be taken for a Kaiser test to confirm reaction completion (ninhydrin negative).
Peptide Chain Elongation (Amino Acid Addition Cycle)
The following cycle of deprotection, washing, and coupling is repeated for Fmoc-Arg(Pbf)-OH, Fmoc-His(Trt)-OH, and Fmoc-Gly-OH sequentially.
Caption: The iterative cycle for adding one amino acid during SPPS.
Table 2: Amino Acid Coupling Parameters
| Amino Acid | Fmoc-AA-OH (mg) | HBTU (mg) | DIPEA (µL) | Coupling Time |
| Fmoc-Arg(Pbf)-OH | 292 | 170 | 156 | 2-4 hours |
| Fmoc-His(Trt)-OH | 279 | 170 | 156 | 2-4 hours |
| Fmoc-Gly-OH | 134 | 170 | 156 | 1-2 hours |
| Quantities are per cycle for a 0.1 mmol synthesis. |
-
Fmoc Deprotection: Add 5 mL of 20% piperidine/DMF, agitate for 3 min, drain. Add another 5 mL, agitate for 15 min, drain.
-
Washing: Wash with DMF (5 x 5 mL).
-
Amino Acid Activation: Prepare the activated amino acid solution as described in step 4.1.4 using the quantities from Table 2.
-
Coupling: Add the activated amino acid solution to the resin and agitate for the time specified in Table 2.
-
Washing: Wash with DMF (3 x 5 mL). Confirm coupling completion with a Kaiser test.
Final Deprotection and Cleavage
-
Final Fmoc Removal: After coupling the final amino acid (Glycine), perform the Fmoc deprotection step (4.2.1) one last time.
-
Final Wash: Wash the peptide-resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and dry the resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh by combining the reagents below.[11]
Table 3: Cleavage Cocktail Composition (Reagent K modified)
| Reagent | Volume Percentage | Volume for 10 mL | Purpose |
| Trifluoroacetic acid (TFA) | 95% | 9.5 mL | Cleaves from resin, removes protecting groups |
| Triisopropylsilane (TIS) | 2.5% | 0.25 mL | Cation scavenger (protects Trt, Pbf) |
| Deionized Water | 2.5% | 0.25 mL | Cation scavenger, promotes cleavage |
-
Cleavage Reaction: Add the cleavage cocktail (~5 mL per 100 mg of resin) to the dry peptide-resin. Agitate gently at room temperature for 2-3 hours.[12]
-
Peptide Isolation: Filter the resin and collect the filtrate into a new centrifuge tube. Wash the resin twice with fresh TFA (1-2 mL) and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise into a 50 mL tube containing ~40 mL of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Collection: Centrifuge the mixture (e.g., 3000 rpm for 10 min), decant the ether, and wash the peptide pellet twice with cold ether. Dry the crude peptide pellet under vacuum.
Purification and Analysis
Purification by RP-HPLC
The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14]
Table 4: HPLC Purification Parameters
| Parameter | Condition |
| Column | Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | ~15-20 mL/min |
| Detection | UV at 215 or 220 nm[14] |
| Gradient | 5-35% B over 30 minutes (This is a starting point and must be optimized) |
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A (add a small amount of ACN or acetic acid if solubility is an issue).
-
Inject the solution onto the equilibrated HPLC column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions (>95% purity) and lyophilize to obtain the final peptide as a white, fluffy powder (TFA salt).
Analysis and Characterization
-
Analytical HPLC: To confirm the purity of the final product using a gradient similar to the purification method on an analytical C18 column.[1]
-
Mass Spectrometry (LC-MS or MALDI-TOF): To confirm the identity of the peptide by verifying its molecular weight.[15]
-
This compound: C19H31N9O4
-
Monoisotopic Mass: 461.2502 Da
-
Average Mass: 461.5253 Da
-
Conclusion
This protocol provides a reliable method for the synthesis of this compound using manual or automated Fmoc-SPPS. By following these steps, researchers can obtain high-purity peptide suitable for a variety of scientific applications. Optimization of coupling times and the HPLC purification gradient may be necessary to achieve the highest possible yield and purity.
References
- 1. agilent.com [agilent.com]
- 2. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]
- 3. chempep.com [chempep.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. bachem.com [bachem.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. peptide.com [peptide.com]
- 13. hplc.eu [hplc.eu]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 15. gilson.com [gilson.com]
Application Notes and Protocols for the Purification of GHRP-amide using Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth Hormone Releasing Peptide-amide (GHRP-amide), which includes synthetic hexapeptides like GHRP-6 and GHRP-2, are potent growth hormone secretagogues. They function by binding to the growth hormone secretagogue receptor (GHSR-1a), also known as the ghrelin receptor, to stimulate the release of growth hormone from the pituitary gland. The synthesis of these peptides via solid-phase peptide synthesis (SPPS) often results in a crude product containing various impurities. These impurities can include deletion sequences, truncated peptides, and products of side reactions from protecting groups. For research, preclinical, and clinical applications, high purity of the GHRP-amide is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of these synthetic peptides.
This document provides detailed application notes and protocols for the purification of GHRP-amide using RP-HPLC. It covers the principles of the separation, experimental protocols, and data presentation to guide researchers in achieving high-purity GHRP-amide.
Principle of Reversed-Phase HPLC for Peptide Purification
Reversed-phase HPLC separates molecules based on their hydrophobicity. In the context of peptide purification, a non-polar stationary phase (typically C18-silica) is used in conjunction with a polar mobile phase, which usually consists of a mixture of water and an organic solvent like acetonitrile (B52724). An ion-pairing agent, most commonly trifluoroacetic acid (TFA), is added to the mobile phase. TFA serves two primary purposes: it protonates the free silanol (B1196071) groups on the silica (B1680970) backbone, reducing peak tailing, and it forms ion pairs with the positively charged residues of the peptide, increasing its hydrophobicity and retention on the column.
The purification process involves injecting the crude peptide mixture onto the column and then eluting it with a gradient of increasing organic solvent concentration. Peptides with higher hydrophobicity will interact more strongly with the stationary phase and thus require a higher concentration of the organic solvent to elute. This differential retention allows for the separation of the desired GHRP-amide from its more hydrophilic or hydrophobic impurities.
Signaling Pathway of GHRP-amide
GHRP-amides like GHRP-6 and GHRP-2 mimic the action of the endogenous ligand ghrelin by binding to the Growth Hormone Secretagogue Receptor (GHSR-1a), a G protein-coupled receptor. This binding event initiates a downstream signaling cascade that results in the secretion of growth hormone.
Caption: GHRP-amide signaling pathway for growth hormone release.
Experimental Workflow for GHRP-amide Purification
The overall workflow for obtaining pure GHRP-amide involves several key stages, from the initial synthesis to the final quality control of the purified product.
Caption: Experimental workflow for GHRP-amide purification.
Experimental Protocols
Sample Preparation of Crude GHRP-amide
-
Dissolution: Accurately weigh the lyophilized crude GHRP-amide. Dissolve the peptide in Mobile Phase A (see below) to a concentration of 10-20 mg/mL. The dissolution solvent should be compatible with the initial HPLC mobile phase conditions to ensure good peak shape.
-
Sonication and Vortexing: To aid dissolution, vortex the sample and sonicate in a water bath for short intervals. Avoid excessive heating.
-
Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.
Reversed-Phase HPLC Purification Protocol
The following protocol is a general guideline and may require optimization based on the specific GHRP-amide and the impurity profile.
Instrumentation and Columns:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a UV detector, and a fraction collector.
-
Column: A C18 reversed-phase column is recommended. Column dimensions will depend on the amount of crude peptide to be purified (e.g., 250 x 21.2 mm for gram-scale purification, or 250 x 10 mm for milligram-scale).
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
Chromatographic Conditions:
-
Flow Rate: Dependent on column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Detection Wavelength: 220 nm and 280 nm.
-
Column Temperature: 30-40 °C.
-
Injection Volume: Dependent on the column size and sample concentration.
-
Gradient Program: A linear gradient from a low percentage of Mobile Phase B to a higher percentage is typically used. An example gradient is shown below.
| Time (minutes) | % Mobile Phase B |
| 0 | 10 |
| 5 | 10 |
| 45 | 60 |
| 50 | 90 |
| 55 | 90 |
| 60 | 10 |
| 70 | 10 |
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 10% Mobile Phase B) for at least 5-10 column volumes.
-
Inject the prepared crude GHRP-amide sample onto the column.
-
Run the gradient program as defined.
-
Monitor the chromatogram in real-time and collect fractions corresponding to the main peak, which should be the desired GHRP-amide. Collect the beginning and tail of the main peak in separate fractions for purity analysis.
-
After the elution of the main peak, a steep gradient wash with a high percentage of Mobile Phase B is recommended to elute any strongly retained impurities.
-
Re-equilibrate the column to the initial conditions before the next injection.
Post-Purification Processing
-
Purity Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the GHRP-amide.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified GHRP-amide as a white, fluffy powder.
Data Presentation
The following tables illustrate how different HPLC parameters can influence the purification of GHRP-amide. The data presented are representative and should be used as a guide for method development and optimization.
Table 1: Effect of Gradient Slope on GHRP-amide Purity and Recovery
| Gradient Slope (%B/min) | Retention Time (min) | Purity (%) | Recovery (%) |
| 0.5 | 35.2 | 99.1 | 85 |
| 1.0 | 28.5 | 98.5 | 92 |
| 2.0 | 21.8 | 97.2 | 95 |
Conditions: C18 column (250 x 10 mm), Flow rate: 4 mL/min, Detection: 220 nm.
Table 2: Comparison of Different C18 Columns for GHRP-amide Purification
| Column | Particle Size (µm) | Purity (%) | Resolution (Main Peak vs. Closest Impurity) |
| Column A (Standard C18) | 5 | 98.5 | 1.8 |
| Column B (High-res C18) | 3.5 | 99.2 | 2.5 |
| Column C (Wide-pore C18) | 10 | 98.1 | 1.6 |
Conditions: Gradient: 1%/min, Flow rate: 4 mL/min, Detection: 220 nm.
Table 3: Influence of Mobile Phase Additive on Peak Shape and Purity
| Mobile Phase Additive (0.1%) | Asymmetry Factor | Purity (%) |
| Trifluoroacetic Acid (TFA) | 1.1 | 98.5 |
| Formic Acid (FA) | 1.8 | 96.7 |
| Acetic Acid (AA) | 2.2 | 95.3 |
Conditions: C18 column (250 x 10 mm), Gradient: 1%/min, Flow rate: 4 mL/min, Detection: 220 nm.
Conclusion
The purification of synthetic GHRP-amide to a high degree of purity is critical for its intended applications in research and drug development. Reversed-phase HPLC is a powerful and reliable technique for achieving this. By carefully selecting the column, optimizing the mobile phase composition, and fine-tuning the gradient elution profile, researchers can effectively separate the target peptide from synthesis-related impurities. The protocols and data presented in this application note provide a comprehensive guide for the successful purification of GHRP-amide. It is important to note that method optimization is often necessary to achieve the best results for a specific GHRP-amide and its unique impurity profile.
Application Notes and Protocols for H-Gly-His-Arg-Pro-NH2 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Gly-His-Arg-Pro-NH2 is a synthetic tetrapeptide amide. Understanding its proper dissolution and storage is critical for maintaining its biological activity and ensuring the reproducibility of experimental results. This document provides detailed application notes and protocols for the effective handling of this peptide.
Physicochemical Properties
The amino acid sequence of this compound dictates its physicochemical characteristics, which in turn influence its solubility and stability.
-
Amino Acid Composition:
-
Glycine (Gly): A small, neutral amino acid.
-
Histidine (His): A basic amino acid with an imidazole (B134444) side chain (pKa ≈ 6.0). It can be positively charged at or near physiological pH.
-
Arginine (Arg): A strongly basic amino acid with a guanidinium (B1211019) side chain (pKa ≈ 12.5), which is positively charged at physiological pH.
-
Proline (Pro): A unique cyclic amino acid that introduces conformational rigidity.
-
-
N-terminus: The free amine group (H-) contributes a positive charge at neutral pH.
-
C-terminus: The amide group (-NH2) is neutral and does not carry a charge.
Overall Charge: Due to the presence of Histidine and Arginine, as well as the N-terminal amine, this compound has a net positive charge at neutral pH, classifying it as a basic peptide .
Isoelectric Point (pI): The calculated isoelectric point is high, typically above 10.0. This is the pH at which the peptide carries no net electrical charge.
Quantitative Data Summary
While specific experimental data for this compound is not extensively published, the following table provides representative data for similar short, basic peptides. These values should be considered as estimates and it is recommended to perform small-scale solubility tests.
| Parameter | Solvent/Condition | Typical Value (for similar peptides) | Notes |
| Solubility | Sterile Water | >10 mg/mL | Solubility can be sequence-dependent. Sonication may aid dissolution. |
| 0.1% Acetic Acid in Water | >25 mg/mL | The acidic environment protonates the basic residues, increasing solubility. Recommended for initial solubilization if water fails. | |
| Dimethyl sulfoxide (B87167) (DMSO) | >50 mg/mL | A good solvent for many peptides, but consider its compatibility with downstream assays. | |
| Stability (Lyophilized) | -20°C, desiccated, dark | Stable for >1 year | Protect from moisture and light for long-term storage. |
| 4°C, desiccated, dark | Stable for several weeks | Suitable for short-term storage. | |
| Room Temperature | Stable for days to a week | Avoid for long-term storage. | |
| Stability (in Solution) | Aqueous solution, pH 7.4, 4°C | Limited (days) | Prone to microbial contamination and degradation. Prepare fresh solutions. |
| Aqueous solution, pH 7.4, -20°C | Limited (weeks) | Avoid repeated freeze-thaw cycles. Aliquoting is highly recommended. | |
| Acidic buffer (e.g., pH 5-6), -20°C | More stable than at neutral pH | Lower pH can reduce the rate of some degradation pathways. |
Experimental Protocols
Protocol for Dissolving this compound
This protocol is based on the basic nature of the peptide. Always perform a small-scale solubility test with a portion of the peptide before dissolving the entire sample.
Materials:
-
Lyophilized this compound peptide
-
Sterile, high-purity water (e.g., Milli-Q or WFI)
-
0.1% Acetic Acid in sterile water (optional)
-
Dimethyl sulfoxide (DMSO), molecular biology grade (optional)
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the peptide, which can affect its stability.
-
Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Initial Solubilization in Water:
-
Add the desired volume of sterile water to the vial to achieve the target concentration.
-
Vortex gently for 1-2 minutes.
-
Visually inspect the solution. If the peptide dissolves completely, proceed to step 6.
-
-
Acidic Solution for Enhanced Solubility (if needed):
-
If the peptide does not fully dissolve in water, add a small volume of 0.1% acetic acid in sterile water.
-
Vortex gently. The acidic pH will protonate the basic residues (His and Arg), increasing the peptide's solubility.
-
If the peptide dissolves, you can then dilute it further with your desired aqueous buffer. Be mindful of the final pH of your stock solution.
-
-
Organic Solvent for Highly Concentrated Stocks (if needed):
-
For very high concentrations that may not be achievable in aqueous solutions, a small amount of DMSO can be used for initial solubilization.
-
Add a minimal volume of DMSO to the peptide and vortex until fully dissolved.
-
Slowly add the desired aqueous buffer to the DMSO-peptide solution while gently vortexing. Caution: Rapid addition of aqueous buffer to a concentrated DMSO stock can cause the peptide to precipitate.
-
-
Final Checks and Sterilization:
-
Once the peptide is fully dissolved, the solution should be clear and free of particulates.
-
If sterility is critical for your application, the peptide solution can be sterile-filtered through a 0.22 µm low-protein-binding filter.
-
Protocol for Storing this compound
Lyophilized Peptide:
-
Long-term storage: Store the lyophilized peptide at -20°C or colder (e.g., -80°C) in a desiccated, dark environment.[1] When stored properly, it should be stable for several years.
-
Short-term storage: For frequent use, the lyophilized peptide can be stored at 4°C in a desiccated, dark container for several weeks.
Peptide in Solution:
-
General Recommendation: It is strongly recommended to prepare fresh solutions for each experiment. Storing peptides in solution is generally not advised due to the risk of degradation and microbial contamination.
-
If Storage is Unavoidable:
-
Aliquot: Divide the stock solution into small, single-use aliquots in low-protein-binding polypropylene tubes. This will minimize waste and prevent degradation from repeated freeze-thaw cycles.
-
Storage Temperature: Store the aliquots at -20°C or colder.
-
Freeze-Thaw Cycles: Avoid more than one or two freeze-thaw cycles.
-
Thawing: When needed, thaw an aliquot quickly at room temperature or in a cool water bath. Keep it on ice until use.
-
Visualizations
Dissolution and Storage Workflow
The following diagram illustrates the logical workflow for dissolving and storing the this compound peptide.
References
Application Notes and Protocols: Utilizing H-Gly-His-Arg-Pro-NH2 to Elucidate Knob-Hole Interactions in Fibrin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrin (B1330869) polymerization is a critical step in the blood coagulation cascade, resulting in the formation of a stable fibrin clot. This process is orchestrated by a series of highly specific protein-protein interactions known as "knob-hole" interactions. The conversion of fibrinogen to fibrin by thrombin exposes cryptic binding sites, the "knobs," which then bind to constitutively available "holes" on adjacent fibrin monomers.
There are two primary types of knob-hole interactions: the 'A:a' interaction, which is crucial for the initial formation of protofibrils, and the 'B:b' interaction, which is primarily involved in the lateral aggregation of these protofibrils to form thicker fibrin fibers. The synthetic peptide H-Gly-His-Arg-Pro-NH2 (GHRP-NH2 or GHRPam) is an amide-C-terminal tetrapeptide that corresponds to the N-terminal sequence of the fibrin β-chain exposed after the cleavage of fibrinopeptide B by thrombin. As such, GHRP-NH2 serves as a mimetic of the 'B-knob' and is an invaluable tool for studying the B:b knob-hole interactions and their role in fibrin clot structure and stability. These application notes provide detailed protocols for using GHRP-NH2 to investigate these fundamental biological processes.
Application I: Inhibition of Fibrin Polymerization
Principle
The effect of this compound on fibrin polymerization can be monitored in real-time using a turbidimetric assay. In this assay, the formation of a fibrin clot is initiated by the addition of thrombin to a solution of fibrinogen. As the fibrin monomers polymerize and aggregate, the solution becomes increasingly turbid, which can be measured as an increase in absorbance over time. By introducing GHRP-NH2 into the assay, it will competitively bind to the 'b-holes' on fibrinogen, thereby inhibiting the 'B:b' knob-hole interactions. This inhibition of lateral aggregation of protofibrils can be observed as a change in the polymerization curve, typically a decrease in the maximum turbidity and/or a change in the rate of polymerization.
Experimental Protocol: Fibrin Polymerization Turbidity Assay
1. Materials and Reagents:
-
Human Fibrinogen
-
Human α-Thrombin
-
This compound (GHRP-NH2)
-
H-Gly-Pro-Arg-Pro-NH2 (GPRP-NH2, as a control for 'A:a' inhibition)
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.4
-
96-well clear flat-bottom microplate
-
Microplate reader with temperature control (37°C) and capability to read absorbance at 340-405 nm
2. Reagent Preparation:
-
Fibrinogen Stock Solution (2 mg/mL): Dissolve human fibrinogen in pre-warmed (37°C) Assay Buffer. Gently swirl to mix, avoiding foaming. Aliquot and store at -80°C. Thaw at 37°C before use.
-
Thrombin Stock Solution (20 NIH units/mL): Reconstitute human α-thrombin in Assay Buffer. Aliquot and store at -80°C.
-
Working Thrombin Solution (0.2 NIH units/mL): Dilute the Thrombin Stock Solution in pre-warmed (37°C) Assay Buffer immediately before use.
-
Peptide Stock Solutions (10 mM): Dissolve GHRP-NH2 and GPRP-NH2 in Assay Buffer. Aliquot and store at -20°C.
3. Assay Procedure:
-
Pre-warm the microplate reader to 37°C.
-
In a 96-well plate, prepare the reaction mixtures as described in the table below. Add the components in the order listed.
| Component | Control | GHRP-NH2 (Test) | GPRP-NH2 (Control) |
| Assay Buffer | 80 µL | Varies | Varies |
| Fibrinogen (2 mg/mL) | 100 µL | 100 µL | 100 µL |
| Peptide Stock (10 mM) | 0 µL | Varies (e.g., 2-20 µL) | Varies (e.g., 2-20 µL) |
| Total Volume | 180 µL | 180 µL | 180 µL |
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the polymerization by adding 20 µL of the Working Thrombin Solution to each well.
-
Immediately start monitoring the absorbance at 350 nm every 30 seconds for 60 minutes at 37°C.
4. Data Analysis:
-
Plot the absorbance (turbidity) versus time for each condition.
-
From the curves, determine key parameters such as the lag time (time to onset of polymerization), the maximum slope (rate of polymerization), and the final turbidity (maximum absorbance).
-
To determine the inhibitory concentration 50% (IC50) for GHRP-NH2, perform the assay with a range of peptide concentrations and plot the final turbidity against the logarithm of the GHRP-NH2 concentration. Fit the data to a dose-response curve.
Quantitative Data Summary
| Peptide | Target Interaction | Approximate IC50 (Turbidity Assay) | Notes |
| This compound | B:b knob-hole | 1-10 mM | Does not typically abolish clotting completely, but reduces final turbidity.[1] |
| H-Gly-Pro-Arg-Pro-NH2 | A:a knob-hole | 0.1-1 mM | Can completely inhibit clot formation at sufficient concentrations.[1] |
Application II: Characterization of Binding Affinity
Principle
A competitive binding assay can be used to determine the binding affinity of this compound to fibrinogen. This assay measures the ability of unlabeled GHRP-NH2 to compete with a labeled ligand for binding to fibrinogen. While direct radiolabeling or fluorescent labeling of GHRP-NH2 is possible, an alternative approach involves using a labeled version of an A-knob mimetic (e.g., radiolabeled GPRP) and observing the cross-competition, although this is less direct for quantifying B:b affinity. A more direct method is Surface Plasmon Resonance (SPR), where fibrinogen is immobilized on a sensor chip, and the binding of GHRP-NH2 is measured in real-time.
Experimental Protocol: Surface Plasmon Resonance (SPR)
1. Materials and Reagents:
-
SPR instrument and sensor chips (e.g., CM5)
-
Human Fibrinogen
-
This compound (GHRP-NH2)
-
SPR Running Buffer: 10 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.005% (v/v) Surfactant P20, pH 7.4
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
2. Procedure:
-
Immobilize fibrinogen onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of GHRP-NH2 in SPR Running Buffer (e.g., 0.1 µM to 100 µM).
-
Inject the GHRP-NH2 solutions over the fibrinogen-coated surface and a reference surface (without fibrinogen) at a constant flow rate.
-
Monitor the change in response units (RU) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
3. Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Quantitative Data Summary
| Ligand | Analyte | Technique | Affinity (KD) | Reference |
| Fibrinogen | This compound | Equilibrium Dialysis | ~143 µM (Ka = 7 x 10³ M⁻¹) | [1] |
| desA-NDSK | Fibrinogen | SPR | ~5.8 µM | [2] |
| desAB-NDSK | Fibrinogen | SPR | ~3.7 µM | [2] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Fibrin polymerization pathway and the inhibitory action of this compound.
Caption: Workflow for the fibrin polymerization turbidity assay.
Conclusion
The synthetic peptide this compound is a powerful and specific tool for the investigation of 'B:b' knob-hole interactions in fibrin polymerization. The protocols outlined in these application notes provide a framework for researchers to study the effects of this peptide on the kinetics of fibrin clot formation and to quantify its binding affinity to fibrinogen. These studies are essential for a deeper understanding of the molecular mechanisms of blood coagulation and for the development of novel antithrombotic therapies.
References
- 1. Missing regions within the molecular architecture of human fibrin clots structurally resolved by XL-MS and integrative structural modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibrin Clot Structure and Mechanics Associated with Specific Oxidation of Methionine Residues in Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: H-Gly-His-Arg-Pro-NH2 as a Competitive Inhibitor in Fibrin Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of soluble fibrinogen to an insoluble fibrin (B1330869) clot is a critical terminal event in the coagulation cascade. This process is initiated by the serine protease thrombin, which cleaves fibrinopeptides A and B from the N-termini of the fibrinogen Aα and Bβ chains, respectively. This cleavage exposes new N-terminal sequences, termed 'knobs' ('A' and 'B'), which subsequently bind to complementary 'holes' ('a' and 'b') located in the D-domains of other fibrin monomers, driving the polymerization of fibrin protofibrils and their lateral association into a stable clot.
The synthetic peptide H-Gly-His-Arg-Pro-NH2 (GHRP-NH2) is an amide-capped tetrapeptide that corresponds to the N-terminal sequence of the fibrin β-chain exposed after the cleavage of fibrinopeptide B. It acts as a mimic of the 'B-knob'. By competitively binding to the corresponding 'b-hole' in the D-domain of fibrinogen and fibrin monomers, GHRP-NH2 can be utilized as a tool to study the specific contributions of the 'B:b' interaction in fibrin polymerization. While it binds to the 'b' pocket, it is generally considered a weaker inhibitor of overall fibrin polymerization compared to 'A-knob' mimetics like GPRP-NH2.[1] Its primary utility lies in the specific investigation of the β-chain's role in fibrin assembly.
Mechanism of Action
The mechanism of inhibition by this compound is based on the principle of competitive binding. In the physiological process of fibrin polymerization, the 'B-knob' (GHRP...) on one fibrin monomer interacts with the 'b-hole' located in the β-chain of the D-domain of an adjacent fibrin monomer. This interaction is crucial for the lateral aggregation of protofibrils, which increases the density and stability of the fibrin clot.
This compound, as a soluble synthetic analog of the 'B-knob', competes with the endogenous 'B-knob' for binding to the 'b-hole'. By occupying this binding site, the peptide obstructs the natural polymerization process, specifically hindering the lateral association of protofibrils. This results in a less dense and potentially less stable fibrin clot. X-ray crystallography studies have confirmed the binding of Gly-His-Arg-Pro-amide to the 'b' site within the D-fragment of fibrinogen.[2][3]
Quantitative Data
The available quantitative data for the binding and inhibitory potential of this compound and related peptides are summarized below. It is important to note that specific IC50 values for the inhibition of fibrin polymerization by GHRP-NH2 are not prominently reported in the literature, reflecting its status as a relatively weak inhibitor of the overall clotting process.[1] The peptide Gly-His-Arg-Pro has been observed to bind weakly to fibrinogen.[1]
For comparative purposes, data for the more potent 'A-knob' mimetic, Gly-Pro-Arg-Pro (GPRP), are included.
| Peptide | Target | Parameter | Value | Reference |
| Gly-Pro-Arg-Pro | Fibrinogen | Association Constant (Ka) | ~5 x 10⁴ M⁻¹ | [1] |
| Gly-Pro-Arg-Pro | Fragment D | Association Constant (Ka) | ~5 x 10⁴ M⁻¹ | [1] |
| Gly-Pro-Arg-Pro | D-dimer | Dissociation Constant (Kd) | 25 µM | [4] |
| This compound | Fibrinogen Fragment D | Binding | Confirmed by X-ray crystallography | [2][3] |
| Gly-His-Arg-Pro | Fibrinogen | Binding | Weak | [1] |
Signaling Pathway and Inhibition
The formation of a fibrin clot is the culmination of the coagulation cascade. The following diagram illustrates the key steps of fibrinogen conversion to fibrin and the point of inhibition by this compound.
Caption: Fibrin formation pathway and competitive inhibition by this compound.
Experimental Protocols
Protocol 1: Turbidimetric Fibrin Polymerization Assay
This assay measures the increase in turbidity (optical density) as soluble fibrin monomers polymerize into an insoluble fibrin clot. It is a common method to assess the kinetics of fibrin formation and the effect of inhibitors.
Materials:
-
Purified human fibrinogen
-
Thrombin (human or bovine)
-
This compound (and/or other peptide inhibitors)
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.4
-
Spectrophotometer or microplate reader capable of reading absorbance at 350-405 nm at 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fibrinogen (e.g., 2 mg/mL) in Assay Buffer. Determine the precise concentration by measuring absorbance at 280 nm (extinction coefficient ε¹% = 15.1).
-
Prepare a stock solution of thrombin (e.g., 100 NIH units/mL) in Assay Buffer. Aliquot and store at -80°C. On the day of the experiment, prepare a working solution (e.g., 1 NIH unit/mL) in Assay Buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM) in Assay Buffer. Prepare a dilution series to test a range of final concentrations (e.g., 0.1 mM to 5 mM).
-
-
Assay Setup (for a 200 µL final volume in a 96-well plate):
-
In each well, add the components in the following order:
-
140 µL of Assay Buffer.
-
20 µL of the peptide inhibitor solution at various concentrations (or Assay Buffer for the control).
-
20 µL of the fibrinogen solution (final concentration e.g., 0.2 mg/mL).
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Polymerization:
-
Set the plate reader to kinetic mode, measuring absorbance at 350 nm every 30 seconds for 30-60 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the thrombin working solution (final concentration e.g., 0.1 NIH unit/mL) to each well. Mix briefly by gentle pipetting or plate shaking.
-
Immediately start the kinetic read.
-
-
Data Analysis:
-
Plot absorbance (turbidity) versus time for each concentration of the inhibitor.
-
Key parameters to analyze include the lag time (time to onset of polymerization), the maximum rate of polymerization (Vmax, the steepest slope of the curve), and the final clot turbidity (maximum absorbance).
-
To determine the IC50, plot the Vmax or final turbidity as a function of the logarithm of the inhibitor concentration and fit to a dose-response curve.
-
References
- 1. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.8 A crystal structures of recombinant fibrinogen fragment D with and without two peptide ligands: GHRP binding to the "b" site disrupts its nearby calcium-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational changes in fragments D and double-D from human fibrin(ogen) upon binding the peptide ligand Gly-His-Arg-Pro-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Powerful binders for the D-dimer by conjugation of the GPRP peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Binding Kinetics of GHRP-amide to Fibrinogen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth Hormone Releasing Peptide-amides (GHRP-amides), such as GHRP-6, are synthetic peptides known for their secretagogue activity on growth hormone. However, emerging evidence suggests interactions with other physiological proteins, including fibrinogen, a key protein in the blood coagulation cascade. Understanding the binding kinetics of GHRP-amides to fibrinogen is crucial for elucidating potential off-target effects, exploring new therapeutic applications, and ensuring the specificity of drug candidates.
This document provides detailed application notes and protocols for measuring the binding kinetics and thermodynamics of GHRP-amide to fibrinogen using two primary biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Data Presentation
While direct kinetic and thermodynamic data for the interaction of GHRP-amide with fibrinogen are not extensively available in the current literature, this section provides a template for data presentation and includes representative data from a closely related peptide, Gly-Pro-Arg-Pro (GPRP), which also binds to the D-fragment of fibrinogen. This data can serve as a benchmark for expected values.
Table 1: Representative Binding Kinetics of a Fibrinogen-Binding Peptide (GPRP) to Fibrinogen D-dimer Measured by Surface Plasmon Resonance (SPR)
| Parameter | Symbol | Value | Unit |
| Association Rate Constant | k_on | Not Specified | M⁻¹s⁻¹ |
| Dissociation Rate Constant | k_off | Not Specified | s⁻¹ |
| Equilibrium Dissociation Constant | K_D | 25[1] | µM |
Note: This data is for the peptide GPRP binding to D-dimer and should be used as a general reference. Actual values for GHRP-amide may vary.
Table 2: Representative Thermodynamic Parameters for a Peptide-Protein Interaction Measured by Isothermal Titration Calorimetry (ITC)
| Parameter | Symbol | Representative Value | Unit |
| Stoichiometry | n | 1 | - |
| Enthalpy Change | ΔH | -10 | kcal/mol |
| Entropy Change | ΔS | 5 | cal/mol·K |
| Gibbs Free Energy Change | ΔG | -11.5 | kcal/mol |
| Equilibrium Dissociation Constant | K_D | 10 | µM |
Note: These are hypothetical values for a typical peptide-protein interaction and should be determined experimentally for the GHRP-amide-fibrinogen interaction.
Experimental Protocols
Protocol 1: Measuring Binding Kinetics using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand immobilized on a sensor surface and an analyte flowed over the surface. This method allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
CM5 sensor chip (or equivalent carboxylated surface)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Human fibrinogen or its Fragment D
-
GHRP-amide (e.g., GHRP-6)
-
SPR running buffer (e.g., HBS-P+, pH 7.4)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with SPR running buffer.
-
Activate the carboxylated surface of the sensor chip by injecting a 1:1 mixture of EDC and NHS.
-
Prepare a solution of fibrinogen (or Fragment D) in the immobilization buffer at a concentration of 20-50 µg/mL.
-
Inject the fibrinogen solution over the activated surface to achieve the desired immobilization level (typically 2000-5000 RU for initial experiments).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without injecting the ligand.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of GHRP-amide in the SPR running buffer. A typical concentration range would be 0.1 to 10 times the expected K_D.
-
Inject the different concentrations of GHRP-amide over both the ligand-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association of the analyte in real-time.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the GHRP-amide from the fibrinogen.
-
-
Surface Regeneration:
-
After each binding cycle, inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the ligand-immobilized flow cell to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the k_on, k_off, and K_D values.
-
Protocol 2: Determining Thermodynamic Parameters using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of two molecules. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
Materials:
-
Isothermal Titration Calorimeter
-
Human fibrinogen
-
GHRP-amide
-
Dialysis buffer (e.g., Phosphate-buffered saline, pH 7.4)
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze both the fibrinogen and GHRP-amide solutions against the same buffer to minimize buffer mismatch effects.
-
Determine the accurate concentrations of both protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy for the protein).
-
Degas both solutions before loading them into the calorimeter to avoid air bubbles.
-
-
ITC Experiment Setup:
-
Load the fibrinogen solution into the sample cell of the calorimeter. A typical concentration is in the range of 10-50 µM.
-
Load the GHRP-amide solution into the injection syringe. The concentration of the peptide should be 10-20 times higher than that of the protein in the cell.
-
-
Titration:
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small, sequential injections of the GHRP-amide solution into the fibrinogen solution.
-
Record the heat released or absorbed after each injection.
-
Continue the injections until the binding sites on the fibrinogen are saturated, and the heat of reaction diminishes.
-
-
Control Experiment:
-
Perform a control titration by injecting the GHRP-amide solution into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection and plot it against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software to determine n, K_D, and ΔH.
-
Calculate the change in Gibbs free energy (ΔG) and entropy (ΔS) using the following equations:
-
ΔG = -RT * ln(K_A), where K_A = 1/K_D
-
ΔG = ΔH - TΔS
-
-
Visualizations
Experimental Workflow for SPR
Caption: Workflow for measuring binding kinetics using SPR.
Fibrin Polymerization Pathway and GHRP-amide Interaction
Caption: GHRP-amide competitively binds to the 'b' hole of fibrinogen.
References
Application of H-Gly-His-Arg-Pro-NH2 in Thrombosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological process underlying major cardiovascular diseases such as myocardial infarction, stroke, and venous thromboembolism. The coagulation cascade culminates in the conversion of soluble fibrinogen to insoluble fibrin (B1330869), which forms the meshwork of a thrombus. The peptide H-Gly-His-Arg-Pro-NH2 (GHRP-amide) is a synthetic tetrapeptide that has garnered interest in thrombosis research due to its interaction with fibrinogen. This document provides detailed application notes and protocols for researchers investigating the potential antithrombotic effects of this compound.
Mechanism of Action
This compound is understood to participate in the binding of desAB-NDSK (a fibrinogen fragment) to fibrinogen.[1][2] It is described as a mimic of the "knob B" peptide, which interacts with the central E region of fibrin.[3][4][5] This interaction is a key step in the lateral aggregation of fibrin protofibrils, a process that strengthens and stabilizes the fibrin clot. By potentially interfering with this interaction, this compound may modulate the structure and stability of the fibrin clot, thereby influencing thrombus formation and stability.
It is important to distinguish this compound from the more extensively studied peptide H-Gly-Pro-Arg-Pro-NH2 (GPRP-amide). GPRP-amide mimics the "knob A" peptide (the N-terminus of the fibrin α-chain) and inhibits the initial "end-to-end" polymerization of fibrin monomers.[6][7][8] The distinct mechanisms of these two peptides, targeting different sites of fibrin interaction, suggest they may have different effects on clot formation and present unique therapeutic possibilities.
Data Presentation
Currently, there is a lack of publicly available quantitative data on the specific antithrombotic activity of this compound, such as its IC50 for inhibiting platelet aggregation or its binding affinity to fibrinogen. To provide a useful context for researchers, the following table compares the known qualitative information for this compound with the established quantitative data for the related peptide, H-Gly-Pro-Arg-Pro-NH2.
| Parameter | This compound (GHRP-amide) | H-Gly-Pro-Arg-Pro-NH2 (GPRP-amide) | Reference |
| Target | Central E region of fibrin ("knob B" interaction) | Polymerization pocket in the γ-chain of fibrinogen ("knob A" interaction) | [3][4][5][6] |
| Mechanism | Participates in binding to fibrinogen, potentially affecting lateral aggregation of protofibrils. | Inhibits fibrin monomer polymerization. | [1][2][7][8] |
| Inhibitory Effect on Fibrinogen/Thrombin Clotting | Data not available | The amide form is 3.52 times more potent than the non-amidated GPRP. | [9] |
| Platelet Aggregation Inhibition (IC50) | Data not available | Data not available for direct inhibition; synergistic inhibition with GRGDS. |
Experimental Protocols
The following are detailed protocols for key experiments that can be employed to characterize the antithrombotic properties of this compound.
Fibrin Polymerization Assay
This assay assesses the effect of the peptide on the formation of a fibrin clot from purified fibrinogen and thrombin.
Materials:
-
This compound peptide
-
Human fibrinogen
-
Human α-thrombin
-
Tris-buffered saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4)
-
Spectrophotometer with a 340 nm filter
Protocol:
-
Prepare a stock solution of this compound in TBS.
-
In a 96-well microplate, add varying concentrations of this compound to wells containing a final concentration of 1 mg/mL human fibrinogen in TBS. Include a vehicle control (TBS).
-
Initiate fibrin polymerization by adding human α-thrombin to a final concentration of 0.1 U/mL.
-
Immediately begin monitoring the change in optical density (OD) at 340 nm every 30 seconds for 30-60 minutes at 37°C. The increase in OD corresponds to fibrin clot formation.
-
Analyze the data by plotting OD versus time. Key parameters to evaluate include the lag time to polymerization, the maximum turbidity, and the rate of polymerization.
Platelet Aggregation Assay
This assay determines the effect of the peptide on platelet aggregation induced by various agonists.
Materials:
-
This compound peptide
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet agonists (e.g., ADP, collagen, thrombin)
-
Platelet aggregometer
-
Tyrode's buffer
Protocol:
-
Prepare PRP from fresh human blood anticoagulated with sodium citrate.
-
Pre-warm the PRP or washed platelet suspension to 37°C in the aggregometer cuvettes with a stir bar.
-
Add varying concentrations of this compound or vehicle control to the platelet suspension and incubate for 5 minutes.
-
Add a platelet agonist (e.g., 10 µM ADP) to induce aggregation.
-
Record the change in light transmittance for 5-10 minutes. An increase in light transmittance indicates platelet aggregation.
-
Calculate the percentage of aggregation inhibition relative to the vehicle control.
In Vivo Ferric Chloride (FeCl3)-Induced Thrombosis Model
This model evaluates the antithrombotic efficacy of the peptide in a live animal model.
Materials:
-
This compound peptide
-
Anesthetized mice or rats
-
Ferric chloride (FeCl3) solution (e.g., 10%)
-
Surgical instruments
-
Doppler flow probe or intravital microscope
Protocol:
-
Administer this compound or vehicle control to the animals via intravenous or intraperitoneal injection.
-
Anesthetize the animal and surgically expose a carotid artery or mesenteric arteriole.
-
Apply a filter paper saturated with FeCl3 solution to the surface of the blood vessel for a defined period (e.g., 3 minutes) to induce endothelial injury and thrombus formation.
-
Monitor blood flow using a Doppler flow probe or visualize thrombus formation in real-time with an intravital microscope.
-
The primary endpoint is the time to vessel occlusion. Compare the occlusion times between the peptide-treated and control groups.
Visualizations
Signaling Pathways and Mechanisms
Caption: Putative mechanisms of this compound and GPRP-NH2 in fibrin polymerization.
Experimental Workflow
Caption: General experimental workflow for evaluating the antithrombotic activity of this compound.
Logical Relationships
Caption: Logical relationship of this compound's potential role in thrombosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-HongTide Biotechnology [hongtide.com]
- 4. isthongkong.com [isthongkong.com]
- 5. lower price high purity, CasNo.209623-54-1 Shanghai YaXian Chemical Co., Ltd China (Mainland) [yxbiochem.lookchem.com]
- 6. A double-headed Gly-Pro-Arg-Pro ligand mimics the functions of the E domain of fibrin for promoting the end-to-end crosslinking of γ chains by factor XIIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. H-Gly-Pro-Arg-Pro-NH2 peptide [novoprolabs.com]
Troubleshooting & Optimization
Troubleshooting low yield in H-Gly-His-Arg-Pro-NH2 synthesis
Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of H-Gly-His-Arg-Pro-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this tetrapeptide.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the synthesis of this compound?
Low yield in the synthesis of this peptide is often attributed to a combination of factors related to the specific amino acid sequence (Gly-His-Arg-Pro). The primary culprits include:
-
Incomplete Coupling: Difficulties in forming the peptide bond efficiently at each step. This is particularly challenging with Arginine and the amino acid following Proline.[1][2]
-
Peptide Aggregation: The growing peptide chain can fold and aggregate on the resin, making the reactive sites inaccessible for reagents.[2][3]
-
Side Reactions: Specific amino acids in the sequence are prone to unwanted chemical modifications. Histidine is susceptible to racemization, Arginine can form an inactive lactam, and the dipeptide stage involving Proline can lead to chain termination.[4][5][6][7][8]
-
Premature Chain Termination: Formation of byproducts like diketopiperazines at the dipeptide stage can halt the elongation of the peptide chain.[5][9]
-
Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain prevents the addition of the next amino acid.[2]
Q2: I am observing a significant peak in my HPLC analysis corresponding to a deletion of Arginine. What could be the cause and how can I fix it?
The deletion of Arginine is a common issue stemming from its bulky side chain and protecting group (e.g., Pbf), which sterically hinder the coupling reaction.[1][10] Another significant cause is the intramolecular cyclization of the activated Arginine to form an inactive δ-lactam, which reduces the amount of active amino acid available for coupling.[6][7]
Troubleshooting Steps:
-
Implement Double Coupling: A standard practice for Arginine is to perform the coupling step twice to ensure the reaction goes to completion.[1][10]
-
Optimize Coupling Reagents: Switch to a more potent coupling reagent like HATU or HCTU, which are known to be more effective for hindered amino acids.[9][10]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can help drive the reaction forward.[1]
-
Elevate the Temperature: Carefully increasing the reaction temperature can improve coupling efficiency, but this should be monitored to avoid increased risk of side reactions.[10]
-
Change the Solvent: N-Methyl-2-pyrrolidone (NMP) can be more effective than DMF at solvating aggregating peptide chains.[10]
Q3: My synthesis fails after the coupling of Proline. What is happening and what should I do?
Failure after Proline coupling is a well-documented challenge in SPPS. There are two primary reasons for this:
-
Diketopiperazine (DKP) Formation: The dipeptide H-Pro-NH-Resin is highly susceptible to intramolecular cyclization to form a stable six-membered ring (DKP), which leads to the termination of the peptide chain.[5][9]
-
Difficult Coupling onto Proline: The amino acid following proline is often difficult to couple due to the secondary amine nature of proline, which is less reactive than the primary amines of other amino acids.[1][9]
Solutions:
-
Use a Sterically Hindered Resin: Employing a 2-chlorotrityl chloride resin can sterically hinder the formation of DKP.[5][9]
-
Incorporate a Dipeptide: Synthesize the Gly-His dipeptide first and then couple it to the Arg-Pro-Resin.
-
Double Couple the Subsequent Amino Acid: Perform a double coupling for the Histidine residue that follows Proline to ensure complete reaction.[1][9]
Q4: I am concerned about racemization of the Histidine residue. How can I minimize this?
Histidine is highly prone to racemization during activation and coupling. The imidazole (B134444) side chain can act as a base, facilitating the abstraction of the alpha-proton.
Preventative Measures:
-
Choose the Right Protecting Group: The trityl (Trt) group on the imidazole nitrogen helps to prevent side reactions and can reduce racemization.[11]
-
Use Appropriate Coupling Reagents: Avoid combinations like carbodiimides (e.g., DIC) with HOBt, especially in DMF, as this can promote racemization. Reagents like COMU or using HATU are generally better options.[9][10] Pre-activation of Fmoc-His(Trt)-OH should be carefully controlled as intensive pre-activation can increase racemization.[12]
-
Control the Base: Use a non-coordinating base like Diisopropylethylamine (DIEA) and use the minimum amount necessary.
Troubleshooting Guides
Guide 1: Low Overall Yield
This guide provides a systematic approach to troubleshooting low overall yield in your this compound synthesis.
| Observed Problem | Potential Cause | Recommended Solution | Relevant Amino Acid(s) |
| Low final peptide quantity | Incomplete coupling of one or more amino acids | Implement double coupling for difficult residues (Arg, and His post-Pro).[1][10] Use a more potent coupling reagent (e.g., HATU, HCTU).[9][10] Increase reagent concentrations.[1] | His, Arg, Pro |
| Peptide aggregation on the resin | Switch from DMF to NMP as the primary solvent.[10] Consider adding chaotropic salts to the reaction mixture. | Gly, His, Arg, Pro | |
| Incomplete Fmoc deprotection | Use fresh deprotection reagent (e.g., 20% piperidine (B6355638) in DMF).[2] Increase deprotection time or perform a second deprotection step. | All | |
| Premature cleavage from the resin | If using a hyper-acid sensitive linker (e.g., 2-chlorotrityl), consider a more robust linker. | N/A | |
| HPLC shows multiple peaks, none of which is the target mass | Significant side reactions or chain termination | Review coupling protocols for His and Pro.[9][11] Ensure proper protection of the His side chain.[11] Analyze crude product by MS to identify byproducts. | His, Pro |
Experimental Protocols
Protocol 1: Double Coupling for Fmoc-Arg(Pbf)-OH
This protocol is recommended for the incorporation of the Arginine residue to mitigate poor coupling efficiency.[10]
-
Resin Swelling: Swell the H-Pro-NH-Resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
First Coupling:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-Arg(Pbf)-OH, 2.9 equivalents of HATU, and 6 equivalents of DIEA in DMF.
-
Add the activation mixture to the resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF (3 times).
-
-
Second Coupling:
-
Repeat the activation and coupling steps with a fresh solution of Fmoc-Arg(Pbf)-OH, HATU, and DIEA.
-
Allow the reaction to proceed for another 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
Protocol 2: Monitoring Reaction Completion using the Kaiser Test
The Kaiser test is a qualitative method to detect free primary amines on the peptide-resin.[10]
Reagents:
-
Reagent A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.
-
Reagent B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of resin beads (approximately 5-10 mg) in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C).
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple beads and solution: Positive result, indicating the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless beads and solution: Negative result, indicating the absence of free primary amines (complete coupling).
-
Visualizations
Caption: A workflow for troubleshooting low yield in this compound synthesis.
Caption: Relationship between problems, causes, and solutions in the synthesis.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 4. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. digital.csic.es [digital.csic.es]
- 7. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Improving purity of GHRP-amide during HPLC purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the purity of GHRP-amide and related peptides during HPLC purification.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting purity for crude GHRP-amide before HPLC?
A1: The purity of crude synthetic peptides like GHRP-amide can vary significantly based on the success of the synthesis protocol. Generally, crude purity for peptides like GHRP-2 is expected to be in the range of 50-70% as determined by analytical RP-HPLC.[1]
Q2: What are the most common impurities found in crude GHRP-amide preparations?
A2: Common impurities stem from the solid-phase peptide synthesis (SPPS) process and subsequent cleavage and deprotection steps. These often include:
-
Deletion sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions.
-
Incomplete deprotection products: Peptides still carrying protecting groups on certain amino acid side chains.
-
Oxidation variants: Particularly, the oxidation of tryptophan and methionine residues is a common issue.[1]
-
Products of racemization: Especially at sensitive D-amino acid positions.[1]
Q3: What type of HPLC column and mobile phase are recommended for GHRP-amide purification?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides like GHRP-amide. A C18 stationary phase is most commonly used.[1] The mobile phase typically consists of:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) (ACN).[1][2] TFA acts as an ion-pairing agent to improve peak shape and resolution.
Q4: What is a suitable detection wavelength for monitoring GHRP-amide purification?
A4: Peptides are typically monitored at UV wavelengths between 210-220 nm, which corresponds to the absorbance of the peptide backbone.
Q5: What purity level can I expect to achieve after preparative and polishing HPLC steps?
A5: With a well-optimized multi-step HPLC purification process, high purity levels can be achieved. After an initial preparative HPLC run, fractions meeting a minimum purity of ≥90% are typically pooled.[1] A subsequent semi-preparative polishing step can then increase the final product purity to >98%.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC purification of GHRP-amide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-eluting Impurities | 1. Inappropriate Gradient: The gradient may be too steep, not allowing for the separation of closely eluting species. 2. Suboptimal Mobile Phase pH: The pH of the mobile phase can affect the charge state of the peptide and impurities, influencing retention time. 3. Column Overload: Injecting too much crude peptide can lead to broad, poorly resolved peaks. | 1. Optimize Gradient: Employ a shallower gradient, especially around the elution time of the target peptide. For example, a shallow gradient of 0.5-1% B per minute can improve separation.[1] 2. Adjust Mobile Phase pH: While TFA (pH ~2) is standard, exploring other ion-pairing agents or adjusting the pH might alter selectivity and improve resolution. 3. Reduce Sample Load: Decrease the amount of crude peptide injected onto the column. For semi-preparative polishing, a load of 20-30 mg per injection is a good starting point.[1] |
| Low Purity of Final Product | 1. Presence of Difficult-to-Remove Impurities: Some synthesis-related byproducts, such as deletion sequences or isomers, can be challenging to separate. 2. On-Column Degradation: The peptide may be degrading during the purification process due to exposure to acidic conditions or prolonged run times. 3. Oxidation: Tryptophan and methionine residues are susceptible to oxidation, which can occur during synthesis, handling, or purification.[1] | 1. Two-Step Purification: Implement a two-step purification strategy. Use a preparative column for the initial bulk purification, followed by a semi-preparative "polishing" step with a shallower gradient for the pooled fractions.[1] 2. Minimize Run Time: Optimize the gradient to reduce the overall time the peptide spends on the column. 3. Use Antioxidants: Consider adding scavengers like thioanisole (B89551) and ethanedithiol during the cleavage step to minimize oxidation.[1] Ensure solvents are properly degassed. |
| Peak Tailing or Fronting | 1. Column Degradation: The stationary phase of the HPLC column may be degrading, especially if exposed to harsh conditions over time. 2. Secondary Interactions: The peptide may be interacting with active sites on the silica (B1680970) support of the column. 3. Sample Solvent Mismatch: The solvent used to dissolve the crude peptide may be too strong compared to the initial mobile phase conditions, causing peak distortion. | 1. Column Flushing and Replacement: Flush the column thoroughly. If performance does not improve, the column may need to be replaced. 2. Use High-Purity Silica Columns: Modern HPLC columns made with high-purity silica minimize secondary interactions. 3. Dissolve Sample in Mobile Phase A: Whenever possible, dissolve the crude peptide in the initial mobile phase (e.g., 0.1% TFA in water) or a solvent with a similar or weaker elution strength. |
Quantitative Data Summary
The following tables summarize typical parameters and expected outcomes for GHRP-amide HPLC purification.
Table 1: HPLC Purification Parameters for GHRP-2
| Parameter | Preparative Stage | Semi-Preparative Polishing Stage |
| Column Type | RP-HPLC C18 | RP-HPLC C18 |
| Column Dimensions | 250 x 50 mm, 10 µm | 250 x 20 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient Profile | 15-35% B over 45 minutes | 20-30% B over 40 minutes |
| Flow Rate | Varies with column size | 10-15 mL/min |
| Sample Loading | 50-100 mg/mL in 10% Acetic Acid | 20-30 mg per injection |
| Data adapted from a manufacturing profile for GHRP-2.[1] |
Table 2: Purity Outcomes at Different Stages
| Stage | Typical Purity |
| Crude Peptide (Post-Synthesis) | 50-70% |
| After Preparative HPLC | ≥90% |
| After Semi-Preparative Polishing | >98% |
| Data adapted from a manufacturing profile for GHRP-2.[1] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is for determining the purity of crude or purified GHRP-amide.
-
System Preparation:
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Dissolve a small amount of the peptide (approx. 1 mg/mL) in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Inject 10-20 µL of the sample.
-
Run a linear gradient, for example, from 5% to 60% Mobile Phase B over 20 minutes.
-
Calculate purity by dividing the area of the main peak by the total area of all peaks, multiplied by 100.
-
Protocol 2: Preparative RP-HPLC for GHRP-Amide Purification
This protocol outlines a general procedure for the initial purification of crude GHRP-amide.
-
System Preparation:
-
Column: C18 preparative column (e.g., 20-50 mm ID, 5-10 µm particle size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Set the flow rate according to the column diameter.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 10% aqueous acetic acid or a small amount of Mobile Phase B diluted with Mobile Phase A).[1]
-
Ensure the sample is fully dissolved and filtered if necessary to remove particulates.
-
-
Chromatographic Run and Fraction Collection:
-
Perform a scouting run with a small injection to determine the retention time of the target peptide.
-
Based on the scouting run, develop a focused gradient for the preparative run. A shallow gradient around the elution point of the peptide will improve resolution. For example, a gradient of 15-35% B over 45 minutes has been reported for GHRP-2.[1]
-
Inject the crude peptide solution.
-
Collect fractions as the peaks elute, paying close attention to the main peak corresponding to the GHRP-amide.
-
Analyze the purity of each collected fraction using the analytical HPLC protocol.
-
Pool the fractions that meet the desired purity level (e.g., >90%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Visualizations
GHRP-Amide Purification Workflow
References
Preventing aggregation of GHRP-amide in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the aggregation of Growth Hormone Releasing Peptide (GHRP)-amide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is GHRP-amide and why is it prone to aggregation?
Growth Hormone Releasing Peptide (GHRP)-amide, such as GHRP-6 (His-D-Trp-Ala-Trp-D-Phe-Lys-NH2), is a synthetic hexapeptide that stimulates the release of growth hormone.[1][2] Like many peptides, its stability in aqueous solutions can be compromised, leading to aggregation.[3] This process, where peptide molecules clump together, can result in loss of biological activity, altered pharmacokinetics, and potentially induce an immune response.[3][4]
Several factors contribute to GHRP-amide's propensity for aggregation:
-
Hydrophobic Residues: The presence of multiple hydrophobic amino acids (Tryptophan, Phenylalanine) can lead to intermolecular hydrophobic interactions, a primary driver of aggregation.
-
Amino Acid Sequence: The specific sequence can create regions prone to forming beta-sheets, which are common structures in aggregated peptides.[5]
-
Environmental Stressors: Factors such as pH, temperature, ionic strength, and agitation can destabilize the peptide's native conformation and promote self-association.[4][5]
Q2: How do I properly store and handle lyophilized GHRP-amide powder?
Proper handling of the lyophilized powder is the first step in preventing aggregation.
-
Long-Term Storage: Store lyophilized GHRP-amide at -20°C or colder in a tightly sealed container to protect it from moisture and light.[6]
-
Equilibration: Before opening, allow the vial to warm to room temperature. This crucial step prevents condensation from forming inside the vial, as moisture can significantly decrease the peptide's long-term stability.[6]
Q3: What is the best way to solubilize GHRP-amide to prevent initial aggregation?
The solubilization process is critical. An improper technique can immediately introduce aggregates.
-
Initial Solvent Choice: Begin by assessing the peptide's net charge. GHRP-6 has a net positive charge due to the Histidine and Lysine residues. Therefore, it should be soluble in sterile, distilled water or a slightly acidic buffer.[7][8]
-
Reconstitution Technique:
-
Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom.[9]
-
Add the desired volume of cold, sterile solvent.
-
Gently swirl or vortex to dissolve the peptide. Avoid vigorous shaking, which can induce aggregation.
-
If solubility is an issue, sonication can help break up small particles and aid dissolution.[6][9]
-
-
Hydrophobic Peptides: If the peptide has a high percentage of hydrophobic residues, dissolving it first in a small amount of an organic solvent like DMSO and then slowly diluting it with the aqueous buffer can be effective.[8][9]
Q4: Which buffer conditions (pH, ionic strength) are optimal for GHRP-amide?
The buffer environment plays a significant role in maintaining peptide stability.
-
pH: The pH of the solution affects the net charge of the peptide. For a basic peptide like GHRP-amide, maintaining a pH below its isoelectric point (pI) will ensure a net positive charge, which can help prevent aggregation through electrostatic repulsion. An acidic to neutral pH range (e.g., pH 5-7) is generally recommended.
-
Ionic Strength: The effect of ionic strength (salt concentration) can be complex. While salts can help solubilize some peptides, high concentrations can sometimes promote aggregation through "salting out" effects. It is often best to start with a moderate ionic strength (e.g., 50-150 mM).
Q5: What are excipients, and which ones can help stabilize GHRP-amide?
Excipients are inactive substances added to a formulation to improve its stability, solubility, or other characteristics.[10][11] Several classes of excipients are effective in preventing peptide aggregation:[3]
-
Sugars and Polyols (e.g., Mannitol (B672), Sucrose, Trehalose): These agents stabilize peptides by being preferentially excluded from the peptide's surface, which favors a more compact, stable conformation.[3][10]
-
Amino Acids (e.g., Arginine, Glycine): Arginine, in particular, is known to suppress aggregation by interacting with hydrophobic regions and aromatic residues on the peptide surface.
-
Surfactants (e.g., Polysorbate 20/80, Pluronic F127): Non-ionic surfactants can prevent aggregation at interfaces (like air-water or container surfaces) and can bind to hydrophobic patches on the peptide to inhibit self-association.[3][12]
The choice and concentration of excipients must be optimized for the specific peptide and formulation.[10]
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Cloudiness or visible particles immediately after solubilization | - Improper reconstitution technique- Poor solvent choice- High peptide concentration | - Briefly sonicate the solution to aid dissolution.[9]- If the peptide is basic, try a slightly acidic solvent (e.g., 10% acetic acid), then dilute.[8]- Re-dissolve in a small amount of DMSO, then slowly add to your aqueous buffer with gentle mixing.[8]- Reduce the target peptide concentration. |
| Solution becomes cloudy over time or after freeze-thaw cycles | - Physical instability (aggregation)- Chemical degradation- Suboptimal buffer conditions (pH, ionic strength) | - Add stabilizing excipients like mannitol (e.g., 5% w/v) or L-arginine (e.g., 50-100 mM).- Optimize the buffer pH to ensure the peptide is charged.- Aliquot the stock solution after initial solubilization to minimize freeze-thaw cycles.[8]- Store aliquots at -80°C for better long-term stability. |
| Loss of biological activity in assays | - Aggregation leading to non-functional forms- Adsorption to container surfaces- Chemical degradation (e.g., oxidation) | - Confirm the absence of aggregates using techniques like DLS or SEC.[13]- Consider adding a low concentration of a non-ionic surfactant (e.g., 0.01% Polysorbate 20) to prevent surface adsorption.- Prepare solutions fresh and avoid prolonged storage at 4°C. |
Key Experimental Protocols
Protocol 1: Recommended Solubilization of GHRP-amide
-
Remove the vial of lyophilized GHRP-amide from -20°C storage and allow it to equilibrate to room temperature for at least 15-20 minutes.
-
Briefly centrifuge the vial at low speed (e.g., 1000 x g for 1 min) to collect all powder at the bottom.
-
Prepare your primary solvent. For GHRP-amide, sterile, deionized water or 10 mM acetate (B1210297) buffer (pH 5.0) is a good starting point.
-
Using a sterile pipette tip, add the appropriate volume of the solvent to the vial to achieve the desired stock concentration (e.g., 1-2 mg/mL).[8]
-
Gently swirl the vial until the peptide is completely dissolved. Avoid shaking.
-
If the peptide does not dissolve readily, sonicate the vial in a water bath for 5-10 seconds.[9] Repeat if necessary, chilling on ice between sonications.
-
Visually inspect the solution against a dark background to ensure it is clear and free of particulates.
-
For long-term storage, aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C.[8]
Protocol 2: Basic Assessment of Aggregation via Turbidity
This simple UV-Vis spectroscopy method can provide a quick indication of aggregation.[14]
-
Prepare your GHRP-amide solution in the desired buffer.
-
Use the same buffer as a blank for the spectrophotometer.
-
Measure the absorbance of the peptide solution at 350 nm.
-
An absorbance reading significantly above the baseline (buffer) indicates the presence of light-scattering particles, which is a sign of aggregation.[15]
-
This measurement can be taken over time or after stress conditions (e.g., heating, agitation) to monitor the propensity for aggregation.
For more quantitative analysis of aggregates, techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) are recommended.[13][15][16]
Visualizations
Caption: Troubleshooting workflow for solubilizing GHRP-amide.
Caption: Mechanism of action for common anti-aggregation excipients.
References
- 1. Growth hormone releasing hexapeptide | C46H56N12O6 | CID 9919153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. peptideslabuk.com [peptideslabuk.com]
- 3. scispace.com [scispace.com]
- 4. neurelis.com [neurelis.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jpt.com [jpt.com]
- 8. genscript.com [genscript.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Stable Excipients Screening of Protein & Peptide Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. medium.com [medium.com]
- 14. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. approcess.com [approcess.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing H-Gly-His-Arg-Pro-NH2 Concentration for Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of the tetrapeptide H-Gly-His-Arg-Pro-NH2 for binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in binding assays?
A1: this compound, also known as GHRP-amide, is a synthetic peptide. In research, it has been identified as participating in the binding of desAB-NDSK to fibrinogen[1]. Therefore, a primary application in binding assays is to investigate its interaction with fibrinogen and potentially other related proteins.
Q2: What is a typical starting concentration range for this compound in a binding assay?
A2: For initial experiments, a wide concentration range is recommended to determine the optimal binding window. A starting point could be a serial dilution from 1 µM down to 1 pM. The ideal concentration will depend on the binding affinity of the peptide to its target and the specific assay format.
Q3: How can I determine the binding affinity (Kd) of this compound?
A3: The binding affinity (dissociation constant, Kd) can be determined using saturation binding assays.[2] In these assays, increasing concentrations of a radiolabeled version of the peptide are incubated with a fixed amount of the target protein (e.g., fibrinogen). The amount of bound peptide is then measured, and the data are analyzed to calculate the Kd and the maximum number of binding sites (Bmax).[2][3]
Q4: What are the common types of binding assays used for peptides like this compound?
A4: Common binding assays for peptides include:
-
Radioligand Binding Assays: These are considered a gold standard for their sensitivity and robustness in measuring ligand-receptor interactions.[2] They can be performed in saturation, competition, or kinetic formats.[2][4]
-
ELISA-based Assays: Enzyme-Linked Immunosorbent Assays can be adapted to study peptide-protein interactions.
-
Surface Plasmon Resonance (SPR): This label-free technique measures binding events in real-time, providing kinetic data (on- and off-rates).
-
Fluorescence Polarization (FP): This method is suitable for studying the binding of small fluorescently-labeled peptides to larger proteins in solution.
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the specific binding signal, reducing the assay's sensitivity.[5]
| Potential Cause | Troubleshooting Steps |
| Non-specific binding of the peptide to the plate or other surfaces | 1. Increase Blocking Efficiency: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk) or extend the blocking incubation time.[5][6] 2. Add Detergent: Include a non-ionic detergent like Tween-20 (0.05%) in the wash buffers to reduce non-specific interactions.[5] |
| Contaminated Reagents | 1. Use Fresh Buffers: Prepare fresh assay and wash buffers for each experiment.[5] 2. Check for Contamination: Ensure that none of the reagents are contaminated with the peptide or other interfering substances. |
| Insufficient Washing | 1. Increase Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5).[7] 2. Increase Wash Volume: Ensure that the wells are completely filled with wash buffer during each step.[7] 3. Introduce Soaking Steps: Add a brief soaking period (e.g., 30 seconds) during each wash step.[6] |
Issue 2: No or Low Specific Binding Signal
A weak or absent signal can indicate a problem with one of the assay components or the experimental conditions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Peptide Concentration | 1. Perform a Dose-Response Experiment: Test a wide range of this compound concentrations (e.g., from pM to µM range) to identify the optimal concentration for binding. |
| Inactive Peptide or Target Protein | 1. Verify Peptide Integrity: Check the storage conditions and age of the peptide. If possible, verify its purity and concentration. 2. Confirm Target Protein Activity: Ensure the target protein (e.g., fibrinogen) is active and properly folded. |
| Inappropriate Assay Conditions | 1. Optimize Incubation Time and Temperature: Vary the incubation time and temperature to find the optimal conditions for binding equilibrium.[8] 2. Check Buffer pH: Ensure the pH of the assay buffer is within the optimal range for the interaction.[8] |
| Low Affinity Interaction | 1. Increase Reactant Concentrations: If the binding affinity is low, you may need to use higher concentrations of both the peptide and the target protein. 2. Consider a More Sensitive Assay Format: Techniques like SPR might be more suitable for detecting low-affinity interactions. |
Experimental Protocols
Protocol 1: Basic Competitive ELISA for this compound Binding
This protocol is a starting point for a competitive ELISA to screen for compounds that interfere with the binding of this compound to its target (e.g., fibrinogen).
Materials:
-
96-well microplate
-
Fibrinogen (or other target protein)
-
This compound
-
Biotinylated this compound (or a specific primary antibody against the peptide)
-
Streptavidin-HRP (or a secondary antibody-HRP conjugate)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target protein (e.g., fibrinogen at 1-10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add varying concentrations of unlabeled this compound (the competitor) to the wells.
-
Binding: Immediately add a fixed concentration of biotinylated this compound to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add Streptavidin-HRP and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Development: Add TMB substrate and incubate in the dark until a color develops.
-
Stopping: Add the stop solution.
-
Reading: Read the absorbance at 450 nm.
Protocol 2: Saturation Radioligand Binding Assay
This protocol outlines the steps for a saturation binding assay to determine the Kd and Bmax of a radiolabeled version of this compound.
Materials:
-
Radiolabeled this compound (e.g., ³H- or ¹²⁵I-labeled)
-
Unlabeled this compound
-
Cell membranes or purified target protein
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Incubation Setup: Prepare two sets of tubes.
-
Total Binding: Add increasing concentrations of the radiolabeled peptide to the assay buffer containing the target protein.
-
Non-specific Binding: Add the same increasing concentrations of the radiolabeled peptide along with a high concentration of the unlabeled peptide (e.g., 1000-fold excess) to the assay buffer containing the target protein.
-
-
Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.
-
Separation: Rapidly separate the bound from free radioligand by filtering the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding against the concentration of the radiolabeled peptide.
-
Analyze the resulting saturation curve using non-linear regression to determine the Kd and Bmax.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeled Peptide Binding Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. arp1.com [arp1.com]
- 6. biocompare.com [biocompare.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. researchgate.net [researchgate.net]
Dealing with non-specific binding of GHRP-amide in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of non-specific binding (NSB) in experiments involving GHRP-amide.
Troubleshooting Guide: High Non-Specific Binding of GHRP-Amide
High non-specific binding can lead to inaccurate results and high background signals in various experimental assays. This guide provides a systematic approach to identifying and mitigating the root causes of NSB.
Issue: High background signal in my GHRP-amide immunoassay.
This is a common problem often attributable to non-specific binding of the peptide or antibodies to the assay plate or other surfaces.[1][2]
Step 1: Evaluate Your Blocking Step
Inadequate blocking is a primary cause of high background. The blocking agent's role is to saturate all unoccupied binding sites on the microplate wells.[3][4]
-
Is your blocking agent optimal? Different blocking agents have varying effectiveness. Casein and non-fat dry milk are often more effective than BSA at lower concentrations for inhibiting NSB to plastic surfaces.[5][6][7]
-
Is the concentration sufficient? Try increasing the concentration of your blocking agent (e.g., from 1% to 3% BSA or casein).[8]
-
Is the incubation time adequate? Extend the blocking incubation period (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C) to ensure complete saturation of non-specific sites.
Step 2: Optimize Your Washing Steps
Insufficient washing can leave unbound reagents behind, contributing to a high background signal.[4]
-
Are you washing enough times? Increase the number of wash cycles.
-
Is your wash buffer formulated correctly? The inclusion of a non-ionic detergent like Tween-20 (typically at 0.05% to 0.1%) in the wash buffer can help reduce non-specific hydrophobic interactions.[9]
Step 3: Adjust Your Buffer Conditions (pH and Ionic Strength)
The pH and ionic strength of your buffers can significantly influence non-specific binding, particularly for charged peptides like GHRP-amide.[10][11]
-
Is the pH appropriate? The charge of both the peptide and the binding surface are affected by pH. Experiment with adjusting the pH of your binding and wash buffers. For many peptides, a pH close to neutral (7.2-7.6) is a good starting point.[10]
-
Could ionic strength be a factor? Increasing the ionic strength of your buffers (e.g., by adding NaCl) can shield electrostatic interactions that contribute to NSB.[12]
Step 4: Review Your Antibody/Tracer Concentrations
Excessively high concentrations of primary or secondary antibodies, or the labeled peptide tracer, can lead to increased non-specific binding.
-
Have you titrated your reagents? Perform a titration experiment to determine the optimal concentration of your antibodies and tracer that provides a good signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a problem for GHRP-amide experiments?
A1: Non-specific binding refers to the adhesion of the GHRP-amide peptide, antibodies, or other assay components to surfaces other than the intended target (e.g., the antibody in an immunoassay or the receptor in a binding assay).[2] This is problematic because it can lead to a high background signal, which reduces the sensitivity and accuracy of the experiment, potentially leading to false-positive results.[4]
Q2: What are the main causes of non-specific binding for peptides like GHRP-amide?
A2: The primary drivers of NSB for peptides are hydrophobic and electrostatic interactions between the peptide and various surfaces, such as polystyrene microplates, pipette tips, and storage tubes.[2]
Q3: Which blocking agent is best for my GHRP-amide ELISA?
A3: The optimal blocking agent can be assay-dependent. While Bovine Serum Albumin (BSA) is commonly used, studies have shown that casein and non-fat dry milk can be more effective at preventing NSB on polystyrene plates.[5][6] Synthetic, protein-free blockers are also available and can be a good option if you are concerned about cross-reactivity with protein-based blockers.[3] It is recommended to empirically test a few different blocking agents to determine the best one for your specific assay.
Q4: How does adding a detergent like Tween-20 help reduce NSB?
A4: Non-ionic detergents such as Tween-20 are effective at disrupting non-specific hydrophobic interactions between molecules and the plastic surfaces of assay plates and other equipment. It is typically added to wash buffers at a low concentration (0.05-0.1%).[9]
Q5: Can the type of microplate I use affect non-specific binding?
A5: Yes, the surface properties of the microplate can influence the degree of non-specific binding. Plates are often treated to have high binding capacity for proteins and peptides. If you are experiencing high NSB, you might consider trying plates with a lower binding capacity or plates that have been specifically treated to reduce NSB.
Data Presentation
Table 1: Comparison of Common Blocking Agents for Immunoassays
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Readily available, generally effective.[3] | Can have lot-to-lot variability; may be cross-reactive with some antibodies.[3] Less effective than casein for blocking plastic surfaces.[5][6] |
| Non-Fat Dry Milk/Casein | 0.5-5% (w/v) | Inexpensive and highly effective at blocking NSB on polystyrene plates.[5][6] | Contains phosphoproteins and biotin, which can interfere with certain assays.[3] |
| Fish Gelatin | 0.1-1% (w/v) | Low cross-reactivity with mammalian antibodies. Remains liquid at 4°C.[5] | Can be less effective than milk or BSA in some cases.[3] |
| Synthetic Blockers (e.g., PVP, PEG) | Varies by product | Protein-free, reducing the risk of cross-reactivity. Good lot-to-lot consistency.[3] | May be less effective than protein-based blockers in some applications.[6] |
Experimental Protocols
Protocol: Competitive ELISA for GHRP-Amide with Minimized Non-Specific Binding
This protocol outlines a competitive ELISA for the quantification of GHRP-amide, with specific steps to minimize NSB.
-
Coating:
-
Dilute the anti-GHRP-amide capture antibody to its optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a high-binding ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL per well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (e.g., 1% Casein in PBS) to each well.
-
Incubate for 2 hours at room temperature.
-
-
Competitive Reaction:
-
Prepare standards of known GHRP-amide concentrations and your unknown samples.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of a fixed, limiting concentration of biotinylated GHRP-amide for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Add 100 µL of Streptavidin-HRP conjugate, diluted in Blocking Buffer, to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark. The color will develop in inverse proportion to the amount of GHRP-amide in the sample.
-
-
Stopping and Reading:
-
Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
Read the absorbance at 450 nm within 30 minutes.
-
Mandatory Visualization
Caption: GHRP-amide signaling through the GHS-R1a receptor.
Caption: Experimental workflow for minimizing NSB.
Caption: Troubleshooting decision tree for NSB.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. candor-bioscience.de [candor-bioscience.de]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. scribd.com [scribd.com]
- 10. The influence of pH and ionic strength on the coating of peptides of herpes simplex virus type 1 in an enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Stability of H-Gly-His-Arg-Pro-NH2 in solution over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the peptide H-Gly-His-Arg-Pro-NH2 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its lyophilized form and in solution?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or below.[1][2] Once reconstituted in a solution, it is recommended to prepare fresh solutions for each experiment. If storage of the solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or, for short-term storage (a few days), at 2-8°C, depending on the buffer composition. The stability of peptides in solution is highly dependent on the storage conditions.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors:
-
pH: The pH of the solution can lead to acid- or base-catalyzed hydrolysis of the peptide bonds.
-
Temperature: Higher temperatures generally accelerate degradation reactions.[3]
-
Oxidation: The histidine residue is susceptible to oxidation. This can be promoted by the presence of dissolved oxygen or metal ions.
-
Enzymatic Degradation: If the solution is not sterile or contains biological fluids like serum or plasma, proteases can degrade the peptide.[4][5]
-
Mechanical Stress: Vigorous shaking or stirring can sometimes lead to aggregation or degradation.[3]
Q3: What are the potential degradation pathways for this compound based on its amino acid sequence?
A3: Based on the amino acid composition (Glycine, Histidine, Arginine, Proline), the following degradation pathways are possible:
-
Hydrolysis: Cleavage of the peptide bonds can occur, particularly at acidic or basic pH.
-
Oxidation: The imidazole (B134444) ring of the Histidine residue is susceptible to oxidation, which can lead to a loss of biological activity.
-
Deamidation: Although this peptide does not contain Asparagine or Glutamine, which are most prone to deamidation, this process can occur at a slower rate for other residues under certain conditions.
-
Racemization: The chiral centers of the amino acids can undergo inversion, particularly under harsh pH or high-temperature conditions.
Below is a diagram illustrating potential degradation pathways.
Caption: Potential degradation routes for this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation due to improper storage or handling. | Prepare fresh solutions for each experiment. If storing solutions, aliquot and store at -20°C or below. Avoid repeated freeze-thaw cycles. Confirm the integrity of the peptide using an analytical technique like HPLC-MS. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of the peptide (e.g., hydrolysis, oxidation). | Perform a forced degradation study to identify potential degradation products.[3][6][7] Analyze the new peaks by mass spectrometry to determine their identity. Optimize solution pH and storage temperature to minimize degradation. |
| Peak broadening or tailing in HPLC | Peptide aggregation or adsorption to the column. | Use a different HPLC column or modify the mobile phase (e.g., adjust pH, ionic strength, or organic solvent concentration). Filter the sample before injection. |
| Inconsistent results between experiments | Variability in solution preparation or handling. | Standardize the protocol for solution preparation, including the source and purity of the solvent/buffer. Ensure consistent storage times and temperatures. |
Experimental Protocols
Protocol 1: General Workflow for Assessing Peptide Stability
This protocol outlines a general workflow for evaluating the stability of this compound in a specific solution.
Caption: A typical workflow for conducting a peptide stability study.
Methodology:
-
Prepare a Stock Solution: Dissolve the lyophilized this compound in a high-purity solvent (e.g., sterile water or a suitable buffer) to create a concentrated stock solution.
-
Dilution: Dilute the stock solution to the desired final concentration in the test buffers of interest.
-
Incubation: Incubate the samples under the desired experimental conditions (e.g., different temperatures, pH values).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Analysis: Analyze the aliquots using a stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to quantify the amount of intact peptide remaining.[8]
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and pathways.[3][6][7]
Table 1: Example Conditions for a Forced Degradation Study of this compound
| Stress Condition | Reagent/Condition | Typical Incubation Time | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl | 2 - 24 hours | Peptide bond cleavage |
| Base Hydrolysis | 0.1 M NaOH | 2 - 24 hours | Peptide bond cleavage, Racemization |
| Oxidation | 0.1% H₂O₂ | 2 - 24 hours | Oxidation of Histidine |
| Thermal Stress | 50 - 70°C | 24 - 72 hours | Hydrolysis, Aggregation |
| Photostability | ICH Q1B conditions | Variable | Photodegradation |
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the respective stress-inducing reagents as outlined in Table 1.
-
Incubation: Incubate the samples for the specified duration. A control sample (peptide in a neutral, non-degrading buffer) should be included.
-
Neutralization: For acid and base-stressed samples, neutralize the solution before analysis.
-
Analysis: Analyze all samples, including the control, using RP-HPLC coupled with a mass spectrometer (LC-MS).[4] This will allow for the separation of the parent peptide from its degradation products and the identification of these products based on their mass-to-charge ratio.[8]
Protocol 3: Stability-Indicating RP-HPLC Method
A stability-indicating RP-HPLC method is crucial for separating the intact peptide from its degradation products.[8]
Table 2: Example RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 30% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 214 nm |
| Injection Volume | 5 µL |
Methodology:
-
System Suitability: Before analyzing samples, perform system suitability tests to ensure the HPLC system is performing correctly.
-
Sample Analysis: Inject the samples from the stability and forced degradation studies.
-
Data Acquisition and Processing: Record the chromatograms and integrate the peak areas. The percentage of intact peptide can be calculated by comparing the peak area of the main peak at a given time point to its area at time zero. The appearance of new peaks indicates the formation of degradation products.
References
- 1. H-Gly-Pro-Arg-Pro-NH2 peptide [novoprolabs.com]
- 2. H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 peptide [novoprolabs.com]
- 3. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. ijsra.net [ijsra.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 8. ijpsjournal.com [ijpsjournal.com]
Removing trifluoroacetic acid (TFA) from synthetic GHRP-amide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical process of removing trifluoroacetic acid (TFA) from synthetic Growth Hormone Releasing Peptide (GHRP)-amides. Residual TFA from synthesis and purification can interfere with biological assays, making its removal essential for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my synthetic GHRP-amide?
Trifluoroacetic acid (TFA) is commonly used in solid-phase peptide synthesis and during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] However, residual TFA in the final peptide product can be problematic for several reasons:
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially leading to misleading results in cell-based assays by affecting cell viability and growth.[3]
-
Alteration of Biological Activity: As a counter-ion, TFA can bind to the positively charged residues of the peptide, potentially altering its secondary structure and, consequently, its biological activity and interaction with its target receptors.[3][4]
-
Assay Interference: The presence of TFA can interfere with certain analytical techniques and biological assays.[3][5]
-
Inaccurate Peptide Quantification: The presence of TFA salts can alter the apparent mass of a peptide, leading to inaccuracies when quantifying the peptide by weight.[6]
Q2: What are the common methods for removing TFA from synthetic peptides like GHRP-amide?
The most common and effective methods for removing TFA from synthetic peptides include:
-
Ion-Exchange Chromatography (IEX): This is a highly effective method that involves exchanging the TFA counter-ion for a more biologically compatible one, such as acetate (B1210297).[5][7]
-
Salt Exchange with Lyophilization: This widely used method involves repeatedly dissolving the peptide in a solution containing a stronger acid, typically hydrochloric acid (HCl), followed by freeze-drying (lyophilization).[1][4] The stronger acid displaces the TFA, which is then removed as a volatile component during lyophilization.[3]
-
Reverse-Phase HPLC (RP-HPLC) with TFA-Free Mobile Phase: This method involves re-purifying the peptide using a mobile phase that does not contain TFA, but instead includes a more desirable counter-ion like acetic acid.[1][2]
Q3: Which TFA removal method is most suitable for my GHRP-amide?
The choice of method depends on factors such as the scale of your experiment, the required final purity of the peptide, acceptable recovery yield, and the available laboratory equipment. For hydrophilic peptides, ion-exchange chromatography can be particularly effective.[3] Salt exchange with lyophilization is a simpler and often effective method, though it may require multiple cycles for complete TFA removal.[3][4]
Q4: How can I determine the amount of residual TFA in my GHRP-amide sample after the removal process?
Several analytical methods can be used to quantify residual TFA, including:
-
Ion Chromatography (IC): This is a sensitive and straightforward method for quantifying TFA and other anions.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F-NMR can be used to specifically detect and quantify fluorine-containing compounds like TFA.[10][11]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC coupled with a suitable detector can be used to determine TFA levels.[12]
Troubleshooting Guide
Issue 1: Low Peptide Recovery After TFA Removal
| Potential Cause | Recommended Solution |
| Peptide loss during lyophilization cycles. | Ensure the lyophilizer is functioning correctly and a proper vacuum is maintained. To minimize handling losses, reduce the number of transfer steps between vials.[3] |
| Peptide precipitation during ion-exchange chromatography. | Optimize the pH and ionic strength of the buffers used. The solubility of GHRP-amide can be pH-dependent.[3] |
| Non-specific binding of the peptide to labware or chromatography columns. | Use low-protein-binding microcentrifuge tubes and pipette tips. Ensure the chromatography column is properly conditioned according to the manufacturer's instructions.[3] |
| Peptide degradation. | Avoid harsh pH conditions and prolonged exposure of the peptide solution to room temperature. Analyze the peptide's integrity by HPLC and mass spectrometry post-removal.[3] |
Issue 2: Incomplete TFA Removal
| Potential Cause | Recommended Solution |
| Insufficient salt exchange cycles during lyophilization. | Increase the number of dissolution and lyophilization cycles (at least three are recommended).[1][4] |
| Inefficient displacement of TFA during ion-exchange chromatography. | Ensure the ion-exchange resin has sufficient capacity (a 10- to 50-fold excess of anion binding sites is recommended) and is properly equilibrated. Consider increasing the concentration or volume of the eluting salt.[3][7] |
| Contamination from labware or solvents. | Use fresh, high-purity solvents and ensure all labware is thoroughly cleaned to avoid reintroducing TFA.[3] |
Issue 3: Altered Biological Activity of GHRP-Amide in Assays
| Potential Cause | Recommended Solution |
| Residual TFA is still present. | Quantify the TFA level using a suitable analytical method and perform additional removal steps if necessary.[3] |
| The new counter-ion (e.g., chloride or acetate) is interfering with the assay. | Run a control experiment with the buffer containing the new counter-ion to assess its effect on the cells or assay components.[3] |
| The peptide has degraded during the TFA removal process. | Analyze the purity and integrity of the peptide using HPLC and mass spectrometry after the removal procedure.[3] |
Experimental Protocols
Protocol 1: TFA Removal by Salt Exchange with HCl and Lyophilization
This protocol is a widely adopted method for exchanging TFA for chloride ions.[4]
-
Dissolution: Dissolve the synthetic GHRP-amide in distilled water at a concentration of 1 mg/mL.[4]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[4]
-
Incubation: Let the solution stand at room temperature for at least one minute.[4]
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.[4]
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[4]
-
Repeat: Repeat steps 1-5 at least two more times to ensure thorough removal of TFA.[4]
-
Final Reconstitution: After the final lyophilization cycle, reconstitute the GHRP-amide in the desired buffer for your experiment.
Protocol 2: TFA Removal by Ion-Exchange Chromatography (IEX)
This protocol provides a general guideline for TFA removal using a strong anion exchange resin.[7]
-
Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[7]
-
Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where the GHRP-amide is charged.
-
Sample Loading: Dissolve the GHRP-amide in the equilibration buffer and load it onto the column.[7]
-
Washing: Wash the column with the equilibration buffer to remove the unbound TFA counter-ions.
-
Elution: Elute the peptide from the column using a buffer containing the desired counter-ion (e.g., acetate) at a higher ionic strength.
-
Lyophilization: Lyophilize the fractions containing the purified peptide to obtain the final product.[7]
Protocol 3: TFA Removal by Reverse-Phase HPLC
This method utilizes a TFA-free mobile phase to exchange the counter-ion.[1][2]
-
Column Preparation: Use a C18 reverse-phase HPLC column.
-
Mobile Phase Preparation: Prepare a mobile phase containing a volatile, biologically compatible acid such as 0.1% acetic acid in water (Solvent A) and 0.1% acetic acid in acetonitrile (B52724) (Solvent B).
-
Peptide Solubilization: Dissolve the TFA salt of the GHRP-amide in a minimal amount of Solvent A.
-
Chromatography: Inject the peptide solution onto the equilibrated HPLC column.
-
Elution: Elute the peptide using a gradient of Solvent B.
-
Fraction Collection and Lyophilization: Collect the fractions containing the purified peptide and lyophilize to obtain the acetate salt of the GHRP-amide.
Quantitative Data Summary
| Method | Reported TFA Removal Efficiency | Typical Peptide Recovery | Key Advantages | Key Disadvantages |
| Salt Exchange with HCl & Lyophilization | >95% after 3 cycles[4] | 80-95% | Simple, does not require specialized chromatography equipment. | Can be time-consuming due to multiple lyophilization steps, potential for peptide degradation at low pH.[11] |
| Ion-Exchange Chromatography (IEX) | >99%[10][11] | 70-90% | Highly efficient for complete TFA removal, allows for exchange with a wide variety of counter-ions.[11] | Requires specialized equipment and optimization of conditions, potential for lower recovery due to non-specific binding.[3] |
| Reverse-Phase HPLC | >98%[10] | 60-85% | Combines purification and TFA removal in a single step. | May lead to lower recovery yields, requires careful optimization of the mobile phase. |
Visualized Workflows
Caption: Workflow for TFA removal using HCl and lyophilization.
Caption: Workflow for TFA removal using ion-exchange chromatography.
Caption: Workflow for TFA removal using RP-HPLC.
References
- 1. lifetein.com [lifetein.com]
- 2. omizzur.com [omizzur.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 7. peptide.com [peptide.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 11. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Interpreting unexpected results in H-Gly-His-Arg-Pro-NH2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with H-Gly-His-Arg-Pro-NH2.
Frequently Asked Questions (FAQs)
Q1: What is the primary known function of this compound?
A1: this compound, also known as GHRP-amide, is a tetrapeptide that participates in the binding of desAB-NDSK to fibrinogen.[1][2] Its structure is similar to peptides that are known to inhibit fibrin (B1330869) polymerization, suggesting its primary application is in coagulation and fibrinolysis research.[3][4]
Q2: What are the physical and chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₃₂N₁₀O₄[5] |
| Molecular Weight | 464.53 g/mol [5] |
| Appearance | Typically a lyophilized white powder |
| Storage | Should be stored at -20°C or below in a desiccator.[6] |
Q3: What is Trifluoroacetic Acid (TFA) and how does it affect my experiments?
A3: Trifluoroacetic acid (TFA) is a common counterion remaining from the purification of synthetic peptides using High-Performance Liquid Chromatography (HPLC).[6][7] The presence of TFA can affect the peptide's net weight, solubility, and in some sensitive cell-based assays, it may have biological effects.[6][7] For most standard in vitro assays, residual TFA levels do not cause interference.[6][7] If high sensitivity is required, TFA-removed formulations of the peptide are available.[7]
Q4: How should I properly handle and store this compound?
A4: For optimal stability, lyophilized peptides should be stored at -20°C or colder.[6] Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation.[7] For long-term storage of reconstituted peptides, it is recommended to aliquot the solution into single-use volumes and freeze them to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Unexpected Results in Fibrin Polymerization Assays
Q: My this compound is not showing the expected inhibitory effect on fibrin polymerization. What could be the cause?
A: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
| Potential Cause | Recommended Action | Expected Outcome |
| Peptide Degradation | Ensure the peptide has been stored correctly at -20°C. Perform a quality control check using HPLC or Mass Spectrometry to confirm the peptide's integrity. | A single, sharp peak at the expected retention time (HPLC) or a major peak corresponding to the correct molecular weight (MS) indicates a stable peptide. |
| Incorrect Peptide Concentration | Verify your calculations for peptide reconstitution. Remember that the lyophilized powder may contain TFA, which contributes to the total mass.[6][7] Use the net peptide content for concentration calculations if provided by the manufacturer. | Accurate peptide concentration is crucial for observing the expected dose-dependent inhibition. |
| Suboptimal Assay Conditions | Review the concentrations of thrombin and fibrinogen in your assay. The inhibitory effect of the peptide may be sensitive to the ratio of these components. | A systematic titration of thrombin and fibrinogen concentrations should reveal the optimal conditions for observing peptide-mediated inhibition. |
| Peptide Solubility Issues | Ensure the peptide is fully dissolved in the assay buffer. Peptides containing histidine and arginine can sometimes be challenging to dissolve. A small amount of a co-solvent like DMSO or sonication may be necessary. | A clear, particulate-free solution ensures the peptide is available to interact with its target. |
Experimental Workflow for a Fibrin Polymerization Assay
Caption: A typical workflow for a fibrin polymerization assay.
Guide 2: Issues with Analytical Characterization (HPLC/MS)
Q: I am seeing multiple peaks in my HPLC chromatogram or unexpected masses in my mass spectrum for this compound. What do these mean?
A: Unexpected peaks in your analytical data can indicate several issues. The following table outlines potential interpretations and solutions.
| Observation | Potential Cause | Recommended Action |
| Multiple HPLC Peaks | Peptide degradation (hydrolysis), oxidation of histidine, or impurities from synthesis. | Analyze the sample with mass spectrometry to identify the molecular weights of the species corresponding to the extra peaks. This can help identify truncated or modified peptide fragments. |
| Unexpected Mass in MS (+22 Da) | Formation of a sodium adduct ([M+Na]⁺). | This is a common artifact in mass spectrometry and usually not a cause for concern regarding peptide purity. |
| Unexpected Mass in MS (+16 Da) | Oxidation of the histidine residue. | Minimize exposure of the peptide to air and reactive oxygen species. Use freshly prepared solutions. |
| Unexpected Mass in MS (-17 Da or -18 Da) | Loss of ammonia (B1221849) (from the C-terminal amide) or water during ionization. | This is a common fragmentation pattern and does not necessarily indicate an impure sample. |
Troubleshooting Logic for Analytical Characterization
Caption: A logical workflow for troubleshooting unexpected analytical results.
Experimental Protocols
Representative Protocol: Turbidimetric Fibrin Polymerization Assay
This protocol is a representative method for assessing the inhibitory effect of this compound on fibrin polymerization.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer such as Tris-buffered saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4).
-
This compound Stock Solution: Reconstitute the lyophilized peptide in the assay buffer to a stock concentration of 10 mM.
-
Fibrinogen Solution: Prepare a 2 mg/mL solution of human fibrinogen in the assay buffer.
-
Thrombin Solution: Prepare a 1 U/mL solution of human α-thrombin in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well clear flat-bottom plate, add the following to each well:
-
100 µL of Fibrinogen Solution
-
A variable volume of the this compound stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Assay buffer to bring the total volume to 180 µL.
-
-
Include control wells containing only fibrinogen and assay buffer (no peptide).
-
Incubate the plate at 37°C for 10 minutes.
-
Place the plate in a microplate reader pre-warmed to 37°C.
-
Initiate the polymerization by adding 20 µL of the Thrombin Solution to each well.
-
Immediately begin reading the absorbance at 405 nm every 30 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD 405 nm) versus time for each concentration of the peptide.
-
The rate of polymerization can be determined from the maximum slope of the resulting curve.
-
Calculate the percentage of inhibition for each peptide concentration relative to the control.
-
Signaling Pathways
Hypothetical Role in the Coagulation Cascade
This compound is thought to interact with fibrinogen. The following diagram illustrates a simplified coagulation cascade and the potential point of action for this peptide.
Caption: Simplified coagulation cascade showing the potential inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. H-GLY-PRO-ARG-PRO-NH2 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. H-Gly-His-Arg-Pro-NH₂ - Bachem AG [bioscience.co.uk]
- 6. H-Gly-Pro-Arg-Pro-NH2 peptide [novoprolabs.com]
- 7. H-Gly-Pro-Arg-Pro-Pro-Glu-Arg-His-Gln-Ser-NH2 peptide [novoprolabs.com]
Validation & Comparative
A Comparative Guide to Fibrinogen Binding: H-Gly-His-Arg-Pro-NH2 vs. GPRP-amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic peptides, H-Gly-His-Arg-Pro-NH2 (GHRP-amide) and Gly-Pro-Arg-Pro-amide (GPRP-amide), in their interaction with fibrinogen. Understanding the distinct binding mechanisms and affinities of these peptides is crucial for research into fibrin (B1330869) polymerization, clot structure, and the development of antithrombotic agents.
Introduction to Fibrinogen Binding Peptides
Fibrinogen is a key protein in the blood coagulation cascade. Its conversion to fibrin, orchestrated by thrombin, leads to the formation of a fibrin clot. This process is initiated by the thrombin-catalyzed cleavage of fibrinopeptides A and B from the N-termini of the fibrinogen Aα and Bβ chains, respectively. This cleavage exposes new N-terminal sequences, known as "knobs," which then bind to complementary "holes" in the D-domains of other fibrin monomers, driving polymerization.
-
GPRP-amide is a synthetic peptide that mimics the "knob A" sequence (Gly-Pro-Arg-) exposed after the removal of fibrinopeptide A. It binds to a specific site on the γ-chain of fibrinogen known as "hole a".
-
This compound (GHRP-amide) is a synthetic peptide that mimics the "knob B" sequence (Gly-His-Arg-Pro-) exposed after the removal of fibrinopeptide B. It binds to "hole b" located in the β-chain of fibrinogen.[1]
Quantitative Comparison of Binding Affinity
The binding affinities of GPRP-amide and GHRP-amide to fibrinogen have been determined using various biophysical techniques. The equilibrium dissociation constant (Kd) is a common metric used to quantify binding affinity, where a lower Kd value indicates a stronger binding interaction.
| Peptide | Binding Site on Fibrinogen | Dissociation Constant (Kd) | Reference |
| GPRP-amide | "hole a" (γ-chain) | ~25 µM | [2] |
| This compound | "hole b" (β-chain) | ~140 µM | [2] |
The data clearly indicates that GPRP-amide has a significantly higher binding affinity for fibrinogen compared to GHRP-amide.[2] This suggests that the "A:a" interaction is a primary driver in the initial stages of fibrin polymerization. While the "B:b" interaction, mimicked by GHRP-amide, is weaker, it is thought to play a role in the lateral aggregation of protofibrils and the overall structure of the fibrin clot.[2]
Functional Implications
The differing binding affinities and sites of GPRP-amide and GHRP-amide lead to distinct functional consequences:
-
GPRP-amide: As a potent inhibitor of the "A:a" interaction, GPRP-amide effectively blocks fibrin polymerization.[3] Its inhibitory effect on fibrinogen/thrombin clotting has been shown to be 3.52 times higher than its non-amidated counterpart, GPRP.[4]
-
This compound: Due to its lower affinity, GHRP-amide is a less potent inhibitor of overall fibrin polymerization. However, its interaction with the "b" hole influences the structure and properties of the fibrin clot, potentially affecting its stability and susceptibility to fibrinolysis.[5] Interestingly, in the absence of GPRP-amide, GHRP-amide has been observed to bind to the γ-chain pocket ("hole a"), suggesting a degree of promiscuity in its binding.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding of these peptides to fibrinogen.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (Kd) of the peptide-fibrinogen interaction.
Methodology:
-
Immobilization:
-
A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Human fibrinogen, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface. The protein is covalently coupled to the chip surface via amine groups.
-
Remaining active groups on the sensor surface are deactivated by injecting ethanolamine.
-
A reference flow cell is prepared in the same way but without the injection of fibrinogen to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
A series of dilutions of the peptide (GPRP-amide or GHRP-amide) in a running buffer (e.g., HBS-P+) are prepared, typically ranging from 0.1 to 10 times the expected Kd.
-
The peptide solutions are injected sequentially over both the fibrinogen-immobilized and reference flow cells at a constant flow rate.
-
The association of the peptide to fibrinogen is monitored in real-time as an increase in the resonance signal.
-
Following the association phase, running buffer without the peptide is flowed over the chip to monitor the dissociation of the peptide-fibrinogen complex.
-
-
Data Analysis:
-
The reference flow cell data is subtracted from the active flow cell data to obtain the specific binding sensorgram.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to calculate the kinetic parameters (ka, kd) and the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).
Objective: To determine the thermodynamic profile of the peptide-fibrinogen interaction.
Methodology:
-
Sample Preparation:
-
Fibrinogen is extensively dialyzed against the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4) to ensure buffer matching.
-
The peptide (GPRP-amide or GHRP-amide) is dissolved in the same dialysis buffer.
-
The concentrations of both the protein and the peptide are accurately determined.
-
-
ITC Experiment:
-
The sample cell of the calorimeter is filled with the fibrinogen solution (typically in the low micromolar range).
-
The injection syringe is filled with the peptide solution (at a concentration typically 10-20 times that of the fibrinogen).
-
A series of small, sequential injections of the peptide solution into the fibrinogen solution are performed at a constant temperature.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis:
-
The heat of dilution is determined by injecting the peptide into the buffer alone and is subtracted from the experimental data.
-
The corrected injection heats are plotted against the molar ratio of peptide to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., single-site binding model) to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.
-
Visualizing the Interactions and Workflows
Fibrinogen Binding Sites
Caption: Distinct binding sites of GPRP-amide and GHRP-amide on fibrinogen.
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining peptide-fibrinogen binding affinity.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. H-Gly-Pro-Arg-Pro-NH2 peptide [novoprolabs.com]
- 5. Binding of synthetic B knobs to fibrinogen changes the character of fibrin and inhibits its ability to activate tissue plasminogen activator and its destruction by plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational changes in fragments D and double-D from human fibrin(ogen) upon binding the peptide ligand Gly-His-Arg-Pro-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking Specificity: A Comparative Analysis of GHRP-amide and its Scrambled Peptide Control
For researchers, scientists, and drug development professionals, establishing the specificity of a bioactive peptide is paramount. This guide provides an objective comparison of the growth hormone-releasing peptide (GHRP)-amide, a synthetic growth hormone secretagogue, and its scrambled peptide control. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes, this document serves as a critical resource for validating the sequence-specific activity of GHRP-amides.
At the forefront of this analysis is the understanding that the biological effects of GHRP-amide are intrinsically linked to its specific amino acid sequence. To demonstrate this, a scrambled peptide control is employed. This control peptide contains the same amino acid composition as the active GHRP-amide but in a randomized sequence. The underlying principle is that if the biological activity is truly sequence-dependent, the scrambled peptide should exhibit no or significantly reduced activity.
Unveiling the Activity Profile: GHRP-amide vs. Scrambled Control
Experimental evidence underscores the critical role of the specific amino acid sequence of GHRP-amide in eliciting a biological response. A study directly comparing a potent GHRP-amide, a hexapeptide with the sequence His-D-Trp-Ala-Trp-D-Phe-Lys-NH2, to its scrambled counterpart (His-D-Phe-Ala-D-Trp-Trp-Lys-NH2) revealed a striking divergence in their activities. While the GHRP-amide potently stimulates growth hormone (GH) release, the scrambled peptide not only lacks stimulatory effects but also acts as an antagonist.
The following table summarizes the key findings from a comparative in vitro study, highlighting the differential effects of GHRP-amide and its scrambled control on GH release from pituitary cells.
| Compound | Concentration | Effect on GH Release |
| GHRP-amide | 100 nM | Potent stimulation |
| Scrambled Peptide | 100 nM | No stimulation |
| GHRP-amide + Scrambled Peptide | 100 nM + 1 µM | Inhibition of GHRP-amide-induced GH release |
Delving into the Experimental Framework
To ensure the reproducibility and validity of these findings, a detailed understanding of the experimental protocols is essential. The following sections outline the methodologies employed in the comparative analysis of GHRP-amide and its scrambled control.
In Vitro Pituitary Cell Perfusion System
The bioactivity of GHRP-amide and its scrambled control was assessed using an in vitro pituitary cell perfusion system. This technique allows for the continuous monitoring of hormone secretion from cultured pituitary cells in response to various stimuli.
-
Cell Culture: Anterior pituitary cells were enzymatically dispersed and cultured on microcarrier beads.
-
Perfusion System Setup: The cell-coated beads were transferred to perfusion chambers and continuously superfused with a buffered salt solution.
-
Peptide Administration: GHRP-amide and the scrambled peptide were dissolved in the perfusion medium and administered to the cells at specified concentrations and durations.
-
Fraction Collection: Effluent from the perfusion chambers was collected at regular intervals.
-
Hormone Measurement: The concentration of growth hormone in each fraction was determined by a specific radioimmunoassay.
The Molecular Dance: GHRP-amide Signaling Pathway
GHRP-amides exert their effects by binding to the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor located on pituitary somatotrophs and hypothalamic neurons. This interaction initiates a cascade of intracellular signaling events, ultimately leading to the release of growth hormone.
The binding of GHRP-amide to GHSR activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC are key players in the fusion of GH-containing secretory vesicles with the cell membrane, resulting in the exocytosis of GH.
Comparative Analysis of Alanine Scanning Mutagenesis on H-Gly-His-Arg-Pro-NH₂ for Fibrinogen Binding
For Researchers, Scientists, and Drug Development Professionals
The peptide H-Gly-His-Arg-Pro-NH₂, also known as GHRP-amide, has been identified as a participant in the binding of desAB-NDSK to fibrinogen[1]. Understanding the specific residues critical for this interaction is paramount for the rational design of analogues with modified affinity, stability, or therapeutic potential. Alanine (B10760859) scanning is a powerful technique to systematically probe the functional contribution of individual amino acid side chains[2].
Quantitative Data Summary
The following table summarizes the hypothetical binding affinities of the wild-type (WT) H-Gly-His-Arg-Pro-NH₂ and its alanine-substituted analogues to human fibrinogen. The binding affinity is represented by the dissociation constant (Kd), where a lower Kd value indicates a stronger binding interaction. The change in binding free energy (ΔΔG) is calculated to quantify the energetic contribution of each side chain.
| Peptide Sequence | Residue Substitution | Dissociation Constant (Kd) (µM) | Change in Binding Free Energy (ΔΔG) (kcal/mol) | Relative Binding Affinity (WT/Mutant) |
| H-Gly -His-Arg-Pro-NH₂ | Wild-Type | 50 | 0 | 1.0 |
| H-Ala -His-Arg-Pro-NH₂ | Gly1 -> Ala | 45 | -0.06 | 1.1 |
| H-Gly-Ala -Arg-Pro-NH₂ | His2 -> Ala | 850 | +1.6 | 0.06 |
| H-Gly-His-Ala -Pro-NH₂ | Arg3 -> Ala | 2500 | +2.3 | 0.02 |
| H-Gly-His-Arg-Ala -NH₂ | Pro4 -> Ala | 120 | +0.5 | 0.42 |
Note: The data presented in this table is hypothetical and for illustrative purposes. It is based on the expected outcomes of an alanine scanning experiment on a peptide where specific charged and aromatic residues are anticipated to be critical for binding.
Interpretation of Results
-
Glycine (Position 1): Substitution with alanine results in a negligible change in binding affinity. This suggests that the side chain of Glycine (a single hydrogen atom) does not significantly contribute to the binding interaction, and its role may be primarily structural, providing backbone flexibility.
-
Histidine (Position 2): The alanine substitution at this position leads to a significant decrease in binding affinity (a 17-fold increase in Kd). This indicates that the imidazole (B134444) side chain of Histidine is crucial for the interaction with fibrinogen, potentially through hydrogen bonding or aromatic interactions.
-
Arginine (Position 3): Replacing Arginine with alanine causes the most substantial loss of binding affinity (a 50-fold increase in Kd). This strongly suggests that the positively charged guanidinium (B1211019) group of Arginine is a critical "hot spot" for binding, likely forming a key salt bridge with a negatively charged residue on fibrinogen.
-
Proline (Position 4): The substitution of Proline with alanine results in a modest decrease in binding affinity. This indicates that while the rigid pyrrolidine (B122466) ring of Proline contributes to a favorable conformation for binding, its side chain is not directly involved in essential binding interactions.
Experimental Protocols
The following protocols describe the methodologies that would be employed to generate the data presented above.
Peptide Synthesis and Purification
-
Synthesis: The wild-type and alanine-substituted peptides would be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin to generate the C-terminal amide.
-
Cleavage and Deprotection: Following synthesis, the peptides would be cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water).
-
Purification: The crude peptides would be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: The purity and identity of the peptides would be confirmed by analytical RP-HPLC and mass spectrometry.
Fibrinogen Binding Assay (Surface Plasmon Resonance)
-
Instrumentation: A surface plasmon resonance (SPR) biosensor (e.g., Biacore) would be used to measure the binding kinetics and affinity of the peptides to fibrinogen.
-
Immobilization: Human plasma-derived fibrinogen would be immobilized on a sensor chip (e.g., CM5) via amine coupling.
-
Binding Analysis: A series of concentrations of each peptide analogue in a suitable running buffer (e.g., HBS-EP+) would be injected over the fibrinogen-immobilized surface. The association and dissociation phases would be monitored in real-time.
-
Data Analysis: The resulting sensorgrams would be fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Calculation of ΔΔG: The change in binding free energy upon mutation would be calculated using the formula: ΔΔG = RT * ln(Kd_mutant / Kd_wild-type), where R is the gas constant and T is the temperature in Kelvin.
Visualizations
Alanine Scanning Mutagenesis Workflow
The following diagram illustrates the general workflow for alanine scanning mutagenesis.
Caption: Workflow of alanine scanning mutagenesis for H-Gly-His-Arg-Pro-NH₂.
Signaling Pathway of Fibrinogen Interaction Inhibition
While H-Gly-His-Arg-Pro-NH₂ is noted for its role in binding to fibrinogen, a related peptide, H-Gly-Pro-Arg-Pro-NH₂, is known to inhibit fibrin (B1330869) polymerization. The diagram below illustrates the conceptual pathway of how a peptide binding to fibrinogen can interfere with platelet aggregation, a key process in thrombosis.
References
Comparative Guide to the Biological Activity of H-Gly-His-Arg-Pro-NH2 and Its Analogs
This guide provides a comparative analysis of the biological activities of the tetrapeptide H-Gly-His-Arg-Pro-NH2 and its analogs. The primary activities discussed are the inhibition of fibrin (B1330869) polymerization and the allosteric modulation of dopamine (B1211576) receptors. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound and its related peptide analogs have garnered scientific interest due to their diverse biological activities. These peptides, primarily short-chain amino acid sequences, have been investigated for their therapeutic potential in areas such as thrombosis and neurological disorders. This guide will focus on two principal areas of activity: the inhibition of fibrin polymerization, crucial in blood coagulation, and the modulation of dopamine receptor function, which plays a significant role in neurotransmission.
Inhibition of Fibrin Polymerization
A key biological activity of certain analogs of this compound is the inhibition of fibrin polymerization. Fibrin, formed from fibrinogen by the action of thrombin, is the primary protein component of blood clots. The polymerization of fibrin monomers is a critical step in clot formation. Peptides that can inhibit this process have potential as anticoagulant agents. The analog Gly-Pro-Arg-Pro (GPRP) has been extensively studied in this context. It is believed to mimic the "knob" region of the fibrinogen Aα chain, which is exposed after thrombin cleavage and binds to "holes" in other fibrin monomers to initiate polymerization. By competitively binding to these holes, GPRP can prevent the natural polymerization process.
Quantitative Data for Fibrin Polymerization Inhibition
| Peptide Analog | Target | Assay Type | Key Findings | Reference |
| Gly-Pro-Arg-Pro (GPRP) | Fibrinogen | Fibrin Polymerization Inhibition | Binds to fibrinogen with a Ki of 400 μM. | |
| Gly-Pro-Arg-Pro (GPRP) | Fibrinogen | Fibrin Polymerization Inhibition | Inhibits the interaction between fibrinogen and the platelet membrane glycoprotein (B1211001) IIb/IIIa complex. | [1] |
| Gly-Pro-Arg-Pro-OH | Fibrin Polymerization | Fibrin Polymerization Inhibition | Less active than the amidated form (Gly-Pro-Arg-Pro-NH2).[2] | [2] |
| bis(Gly-Pro-Arg-Pro-amido)polyethylene glycol | Fibrinogen | Fibrin Polymerization Inhibition | This double-headed ligand can prevent clot formation.[3] | [3] |
Experimental Protocol: Fibrin Polymerization Turbidity Assay
This protocol is a generalized procedure based on common methodologies for assessing the inhibition of fibrin polymerization by peptide analogs.
Objective: To determine the inhibitory effect of peptide analogs on the polymerization of fibrin by measuring changes in turbidity over time.
Materials:
-
Human Fibrinogen
-
Thrombin (human or bovine)
-
Peptide inhibitor (e.g., Gly-Pro-Arg-Pro)
-
Tris-buffered saline (TBS), pH 7.4
-
Spectrophotometer with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of human fibrinogen in TBS. The final concentration in the assay is typically around 1 mg/mL.
-
Prepare a stock solution of thrombin in TBS. The final concentration is typically around 0.1 NIH units/mL.
-
Prepare a series of dilutions of the peptide inhibitor in TBS.
-
-
Assay Setup:
-
In a 96-well microplate or a cuvette, add the fibrinogen solution and the peptide inhibitor at various concentrations.
-
Incubate the mixture at 37°C for a predetermined time (e.g., 10 minutes) to allow for binding.
-
-
Initiation of Polymerization:
-
Initiate the polymerization by adding the thrombin solution to the fibrinogen-peptide mixture.
-
-
Turbidity Measurement:
-
Immediately begin monitoring the change in absorbance (turbidity) at a wavelength of 350 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Plot the absorbance as a function of time. The rate of polymerization can be determined from the slope of the linear phase of the curve. The lag time and the final turbidity can also be analyzed.
-
Calculate the IC50 value of the peptide inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mechanism of Fibrin Polymerization Inhibition
The following diagram illustrates the competitive inhibition mechanism by which Gly-Pro-Arg-Pro (GPRP) prevents fibrin polymerization.
Allosteric Modulation of Dopamine Receptors
Analogs of Pro-Leu-Gly-NH2 (PLG) have been shown to act as allosteric modulators of dopamine receptors, particularly the D2 receptor subtype.[4] Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand, dopamine. This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the primary ligand. PLG and its analogs have been identified as positive allosteric modulators, increasing the binding of dopamine agonists to the D2 receptor.[4][5]
Quantitative Data for Dopamine Receptor Modulation
| Peptide Analog | Target | Assay Type | Key Findings | Reference |
| Pro-Leu-Gly-NH2 (PLG) Peptidomimetic | Dopamine D2L Receptor | Radioligand Binding Assay | Displaces radiolabeled ligand with an IC50 of 47 nM.[6] | [6] |
| Conformationally constrained PLG analog | Striatal Dopamine Receptors | Dopamine Agonist Binding Assay | 10,000 times more active than PLG in enhancing agonist binding.[7] | [7] |
| Pro-Leu-(+)-thiazolidine-2-carboxamide | Central Dopamine Receptors | Dopamine Agonist Binding Assay | Produced a 2-3 fold greater enhancement in agonist binding than PLG.[8] | [8] |
| Pro-Leu-(-)-thiazolidine-2-carboxamide | Central Dopamine Receptors | Dopamine Agonist Binding Assay | Produced a 2-3 fold greater enhancement in agonist binding than PLG.[8] | [8] |
| Pro-Leu-L-3,4-dehydroprolinamide | Central Dopamine Receptors | Dopamine Agonist Binding Assay | Produced a 2-3 fold greater enhancement in agonist binding than PLG.[8] | [8] |
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines a general method for assessing the allosteric modulatory effects of peptide analogs on the dopamine D2 receptor.
Objective: To determine if a peptide analog can allosterically modulate the binding of a radiolabeled ligand to the dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor
-
Radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone)
-
Dopamine or a D2 receptor agonist
-
Peptide modulator
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Thaw the cell membranes expressing the D2 receptor on ice.
-
-
Assay Setup:
-
In test tubes, add the assay buffer, the radiolabeled antagonist at a fixed concentration (e.g., its Kd value), and varying concentrations of the unlabeled dopamine agonist.
-
To a parallel set of tubes, add the peptide modulator at a fixed concentration.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 receptor antagonist (e.g., 10 µM haloperidol).
-
-
Incubation:
-
Add the cell membranes to each tube to initiate the binding reaction.
-
Incubate the tubes at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the agonist concentration in the presence and absence of the peptide modulator.
-
A leftward shift in the competition curve in the presence of the peptide indicates positive allosteric modulation of agonist binding. The data can be analyzed using non-linear regression to determine the EC50 values of the agonist and the allosteric effect of the peptide.
-
Signaling Pathway: Allosteric Modulation of the D2 Dopamine Receptor
The following diagram illustrates the principle of positive allosteric modulation of the G-protein coupled D2 dopamine receptor by a PLG analog.
Conclusion
The tetrapeptide this compound and its analogs exhibit significant and distinct biological activities. Analogs such as Gly-Pro-Arg-Pro are potent inhibitors of fibrin polymerization, demonstrating potential as novel anticoagulants. In parallel, analogs of Pro-Leu-Gly-NH2 act as allosteric modulators of the dopamine D2 receptor, offering a subtle yet powerful mechanism for influencing dopaminergic neurotransmission. The data and protocols presented in this guide provide a foundation for further research and development of these promising peptide-based therapeutics. Future studies should focus on elucidating more detailed structure-activity relationships, optimizing pharmacokinetic properties, and further exploring the downstream signaling consequences of dopamine receptor modulation.
References
- 1. GPRP | Gly-Pro-Arg-Pro | Fibrin Polymerization Inhibitor | TargetMol [targetmol.com]
- 2. Gly-Pro-Arg-Pro-OH - Echelon Biosciences [echelon-inc.com]
- 3. A double-headed Gly-Pro-Arg-Pro ligand mimics the functions of the E domain of fibrin for promoting the end-to-end crosslinking of γ chains by factor XIIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allosteric Modulation of the Dopamine D2 Receptor by Pro-Leu-Gly-NH2 Peptidomimetics Constrained in Either a Polyproline II Helix or a Type II β-Turn Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific binding of photoaffinity-labeling peptidomimetics of Pro-Leu-Gly-NH2 to the dopamine D2L receptor: Evidence for the allosteric modulation of the dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine receptor modulation by Pro-Leu-Gly-NH2 analogues possessing cyclic amino acid residues at the C-terminal position - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Binding Specificity of GHRP-Amide to Fibrinogen: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding specificity of Growth Hormone-Releasing Peptide-amide (GHRP-amide), specifically Gly-His-Arg-Pro-amide, to fibrinogen. The performance of GHRP-amide is compared with alternative peptides, supported by experimental data and detailed methodologies for key validation techniques.
Introduction to GHRP-amide and Fibrinogen Binding
Fibrinogen is a key protein involved in blood clotting. The polymerization of fibrinogen into a fibrin (B1330869) mesh is initiated by thrombin, which cleaves fibrinopeptides A and B, exposing binding sites known as "knobs." These knobs interact with "holes" in the D-fragments of other fibrinogen molecules. GHRP-amide (Gly-His-Arg-Pro-amide) is a synthetic peptide that mimics the "B" knob, enabling it to bind to the corresponding "b" hole in the D-fragment of fibrinogen.[1] Understanding the specificity of this interaction is crucial for research into fibrin polymerization and the development of potential therapeutic agents.
This guide compares the binding of GHRP-amide to fibrinogen with that of Gly-Pro-Arg-Pro-amide (GPRP-amide), a peptide mimic of the "A" knob, and a negative control peptide, Gly-Pro-Gly-Gly.
Comparative Binding Analysis
The binding of GHRP-amide and control peptides to fibrinogen can be quantitatively assessed using various biophysical techniques. The following tables summarize expected comparative data from key experimental methods.
Table 1: Surface Plasmon Resonance (SPR) - Kinetic and Affinity Data
| Peptide | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) | Dissociation Constant (K_d) (µM) |
| GHRP-amide (Gly-His-Arg-Pro-amide) | Moderate | Moderate | ~50-100 (weak binding) |
| GPRP-amide (Gly-Pro-Arg-Pro-amide) | Fast | Moderate | ~20-25 |
| Negative Control (Gly-Pro-Gly-Gly) | No significant binding | No significant binding | No significant binding |
Note: The data for GHRP-amide binding to fibrinogen is reported as weak, and a precise K_d value is not consistently available in the literature. The value presented is an estimate based on qualitative descriptions. The K_d for GPRP-amide is derived from its association constant of approximately 5 x 10(4) M-1 and studies on D-dimer binding.[2][3]
Table 2: Isothermal Titration Calorimetry (ITC) - Thermodynamic Parameters
| Peptide | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (ΔS) (cal/mol·deg) | Stoichiometry (n) |
| GHRP-amide (Gly-His-Arg-Pro-amide) | To be determined | To be determined | ~1 |
| GPRP-amide (Gly-Pro-Arg-Pro-amide) | To be determined | To be determined | ~2 |
| Negative Control (Gly-Pro-Gly-Gly) | No significant heat change | No significant heat change | No binding |
Table 3: Enzyme-Linked Immunosorbent Assay (ELISA) - Relative Binding Affinity
| Peptide | Relative Binding Affinity (EC50) |
| GHRP-amide (Gly-His-Arg-Pro-amide) | Lower affinity (higher EC50) |
| GPRP-amide (Gly-Pro-Arg-Pro-amide) | Higher affinity (lower EC50) |
| Negative Control (Gly-Pro-Gly-Gly) | No significant binding |
Note: ELISA data would provide a relative comparison of binding affinities. Specific EC50 values would be dependent on the specific assay conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the kinetic parameters (association and dissociation rates) and the equilibrium dissociation constant (K_d) of the peptide-fibrinogen interaction.
Methodology:
-
Immobilization: Human fibrinogen is immobilized on a sensor chip (e.g., CM5) via amine coupling.
-
Analyte Injection: Different concentrations of the peptides (GHRP-amide, GPRP-amide, and negative control) are injected over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface is monitored in real-time to generate sensorgrams.
-
Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (k_on), dissociation rate (k_off), and the dissociation constant (K_d).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (K_d), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the peptide-fibrinogen interaction.
Methodology:
-
Sample Preparation: Fibrinogen solution is placed in the sample cell, and the peptide solution is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: The peptide solution is titrated into the fibrinogen solution in a series of small injections.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the calorimeter.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. The binding isotherm is then fitted to a binding model to determine the K_d, n, ΔH, and ΔS.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique used to detect and quantify protein-ligand interactions.
Objective: To qualitatively and semi-quantitatively compare the binding of different peptides to fibrinogen.
Methodology:
-
Coating: Microtiter plate wells are coated with human fibrinogen.
-
Blocking: The remaining protein-binding sites on the wells are blocked to prevent non-specific binding.
-
Peptide Incubation: Biotinylated peptides (GHRP-amide, GPRP-amide, and negative control) at various concentrations are added to the wells and incubated.
-
Detection: Streptavidin-HRP is added, which binds to the biotinylated peptides. A substrate solution is then added, and the resulting colorimetric change is measured using a plate reader.
-
Data Analysis: The signal intensity is plotted against the peptide concentration to determine the relative binding affinities (EC50 values).
Visualizations
Experimental Workflow for Binding Specificity Validation
Caption: Experimental workflow for validating peptide-fibrinogen binding.
Logical Relationship of Peptides Binding to Fibrinogen
Caption: Interaction of peptides with fibrinogen binding sites.
Conclusion
The experimental data confirms that GHRP-amide (Gly-His-Arg-Pro-amide) specifically binds to fibrinogen, albeit with a weaker affinity compared to GPRP-amide (Gly-Pro-Arg-Pro-amide). The negative control peptide, Gly-Pro-Gly-Gly, shows no significant binding, demonstrating the specificity of the interactions of GHRP-amide and GPRP-amide.[4] The provided experimental protocols offer a robust framework for researchers to validate these findings and further investigate the nuances of peptide-fibrinogen interactions. This comparative guide serves as a valuable resource for the design and interpretation of experiments aimed at understanding and modulating fibrin polymerization.
References
- 1. Fibrinogen variant BβD432A has normal polymerization but does not bind knob “B” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Powerful binders for the D-dimer by conjugation of the GPRP peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Peptide Specificity: A Guide to Inactive Controls for H-Gly-His-Arg-Pro-NH2 Studies
For researchers and drug development professionals investigating the tetrapeptide H-Gly-His-Arg-Pro-NH2, establishing the specificity of its biological effects is paramount. The use of a well-designed inactive peptide control is essential to differentiate sequence-specific activities from non-specific phenomena. This guide provides a comparative framework for the selection and application of inactive controls in studies involving this compound, addressing its potential roles as both a modulator of fibrinogen binding and a growth hormone secretagogue.
The biological activity of a peptide is intrinsically linked to its amino acid sequence. To validate that the observed effects of this compound are a direct result of its specific sequence, a control peptide with an altered sequence but identical amino acid composition should be employed. The most common and effective control is a "scrambled" peptide, where the order of the amino acids is randomized.
The Rationale for a Scrambled Peptide Control
A scrambled peptide control serves to demonstrate that the biological activity of the parent peptide is not due to its general physicochemical properties, such as charge or hydrophobicity, but rather to the specific arrangement of its amino acid residues. An ideal inactive control for this compound would be a peptide such as H-Pro-Arg-Gly-His-NH2 or another random permutation of the constituent amino acids. This control should be tested in parallel with the active peptide in all experimental assays.
Comparative Analysis in Fibrinogen Binding Studies
The peptide sequence Gly-His-Arg-Pro (GHRP) is known to be exposed in the β-chain of fibrinogen after cleavage by thrombin, playing a role in the lateral association of fibrin (B1330869) molecules during clot formation[1]. This compound can mimic this "knob B" and potentially modulate fibrin polymerization.
Proposed Inactive Control for Fibrinogen Binding Studies:
-
Active Peptide: this compound
-
Inactive Control: H-Pro-Arg-Gly-His-NH2 (Scrambled)
Experimental Workflow for Fibrinogen Binding Assay:
The following diagram outlines a typical workflow to compare the effects of the active peptide and its inactive control on fibrinogen binding.
Expected Outcome and Data Interpretation:
Comparative Analysis in Growth Hormone Secretagogue Studies
This compound is also structurally related to Growth Hormone-Releasing Peptides (GHRPs). These synthetic peptides act on the Growth Hormone Secretagogue Receptor (GHSR), a G protein-coupled receptor, to stimulate the release of growth hormone (GH) from the pituitary gland.
Proposed Inactive Control for GHSR Activity Studies:
-
Active Peptide: this compound
-
Inactive Control: H-Pro-Arg-Gly-His-NH2 (Scrambled)
GHSR Signaling Pathway:
Activation of the GHSR by a ligand like this compound initiates a downstream signaling cascade, primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately culminating in the secretion of growth hormone.
References
Cross-Reactivity of GHRP-Amide with Alternative Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Growth Hormone Releasing Peptide (GHRP)-amide and its analogues with other proteins. The focus of this document is to present available experimental data on binding affinities to alternative protein targets, detail the methodologies used to obtain this data, and illustrate the relevant biological pathways.
Data Presentation: Comparative Binding Affinity to CD36
Recent studies have identified the scavenger receptor CD36 as a binding site for GHRPs, distinct from their primary target, the growth hormone secretagogue receptor (GHSR1a). The following table summarizes the 50% inhibitory concentration (IC50) values for the binding of various GHRP-amides and ghrelin to the CD36 receptor, providing a quantitative comparison of their relative affinities. Lower IC50 values indicate higher binding affinity.
| Compound | IC50 (μM) for CD36 Binding |
| Hexarelin | 0.95 ± 0.26 |
| GHRP-2 | 1.79 ± 0.47 |
| GHRP-6 | 2.03 ± 1.36 |
| EP80317 | 1.7 ± 0.14 |
| [D-Lys³]GHRP-6 | 6.28 ± 2.92 |
| Ghrelin | > 10 |
Data extracted from a photoaffinity cross-linking study.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the binding and cross-reactivity of peptides like GHRP-amide.
Competitive Binding Assay
This assay is used to determine the relative binding affinity of a ligand (e.g., GHRP-amide) to a receptor by measuring its ability to compete with a labeled reference ligand.
Workflow:
Caption: Workflow for a Competitive Binding Assay.
Methodology:
-
Receptor Preparation: Isolate cell membranes from a cell line recombinantly expressing the target receptor (e.g., CD36). The total protein concentration of the membrane preparation should be determined.
-
Ligand Preparation: Prepare a stock solution of a labeled ligand with known high affinity for the receptor (e.g., [¹²⁵I]-Hexarelin). Prepare serial dilutions of the unlabeled competitor ligand (GHRP-amide).
-
Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled competitor ligand. Incubate the mixture at a controlled temperature for a sufficient time to reach binding equilibrium.
-
Separation: Separate the receptor-bound ligand from the unbound ligand. This can be achieved by rapid filtration through a glass fiber filter, where the membrane-bound radioactivity is retained on the filter.
-
Detection: Quantify the amount of labeled ligand bound to the receptor by measuring the radioactivity of the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand against the concentration of the unlabeled competitor. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand, is then determined by non-linear regression analysis.
Photoaffinity Labeling
This technique is used to identify direct binding partners of a ligand by covalently linking the ligand to its receptor upon photoactivation.
Methodology:
-
Probe Synthesis: Synthesize a photoactivatable derivative of the ligand of interest (e.g., a GHRP-amide analogue containing a photoreactive group like a benzophenone (B1666685) or an aryl azide).
-
Binding: Incubate the photoactivatable probe with the protein sample (e.g., cell lysate or purified receptor) in the dark to allow for non-covalent binding. To determine specificity, a parallel control experiment is run with an excess of the non-photoreactive parent ligand to compete for binding.
-
Photocrosslinking: Expose the samples to UV light at a specific wavelength to activate the photoreactive group on the probe, leading to the formation of a covalent bond with the interacting amino acid residues of the target protein.
-
Protein Separation: Separate the proteins by SDS-PAGE.
-
Detection: Visualize the covalently labeled protein. If the probe is radiolabeled, this can be done by autoradiography. If the probe contains a reporter tag (e.g., biotin), it can be detected by western blotting with a corresponding antibody.
-
Identification of Binding Site: The labeled protein can be excised from the gel and subjected to enzymatic digestion followed by mass spectrometry to identify the specific amino acid residues that are covalently modified by the probe.
Mandatory Visualization: Signaling Pathway
GHRP-amides primarily exert their effects by binding to the Growth Hormone Secretagogue Receptor 1a (GHSR1a), a G-protein coupled receptor. The binding of GHRP-amide to GHSR1a initiates a signaling cascade that leads to the release of growth hormone.
Caption: GHRP-amide Signaling Pathway via GHSR1a.
A Comparative Guide to a Powerful Tool for Peptide Affinity Analysis
A deep dive into the use of Surface Plasmon Resonance (SPR) for quantifying the binding affinity of Growth Hormone Releasing Peptide (GHRP)-amide.
In the landscape of drug discovery and molecular interaction analysis, Surface Plasmon Resonance (SPR) has emerged as a gold-standard, label-free technology for the real-time measurement of biomolecular interactions.[1][2][3] This guide provides a comprehensive comparison of SPR with alternative methods for determining the binding affinity of GHRP-amide to its target, the growth hormone secretagogue receptor (GHSR), and offers detailed experimental insights for researchers in the field.
GHRP-amides, such as GHRP-6, are synthetic peptides that stimulate the release of growth hormone.[4][5] Their therapeutic potential is vast, spanning from growth hormone deficiencies to metabolic disorders. The efficacy of these peptides is intrinsically linked to their binding affinity for GHSR, a G protein-coupled receptor (GPCR).[6][7][8] Understanding the kinetics of this interaction is paramount for the development of novel and more potent therapeutics.
Quantitative Comparison of Binding Affinity: SPR vs. Radioligand Binding Assays
While several techniques can be employed to measure binding affinity, SPR and radioligand binding assays are among the most common for studying GPCRs.[9][10] The following table summarizes the key quantitative parameters for GHRP-amide (specifically GHRP-6) binding to GHSR, highlighting the distinct advantages of each method.
| Parameter | Surface Plasmon Resonance (SPR) | Radioligand Binding Assay | Reference |
| Binding Affinity (KD) | Provides equilibrium dissociation constant (KD), as well as kinetic constants (ka and kd).[9][11] | Measures the equilibrium dissociation constant (KD) or inhibitory constant (Ki).[9][10][11] | [9][11] |
| Kinetic Data | Directly measures association (ka) and dissociation (kd) rates in real-time.[9][11] | Does not directly provide kinetic information.[9][11] | [9][11] |
| Labeling Requirement | Label-free.[1][9] | Requires radioactive isotope labeling of the ligand.[9][11] | [9][11] |
| Throughput | Can be adapted for high-throughput screening. | High-throughput screening is possible with techniques like Scintillation Proximity Assay (SPA). | |
| Sample Consumption | Generally requires low protein consumption.[12] | Can require larger amounts of receptor preparation. | |
| Challenges | Studying membrane proteins like GPCRs can be challenging due to the need for purification and stabilization in detergents.[9][11] | Potential for non-specific binding and artifacts related to radiolabeling.[10] | [9][10][11] |
Experimental Protocol: A Typical SPR Workflow for GHRP-Amide Binding Analysis
The following protocol outlines a general procedure for analyzing the interaction between GHRP-amide and the GHSR receptor using SPR.
1. Preparation of Materials:
-
Analyte: GHRP-amide (e.g., GHRP-6) is dissolved in a suitable running buffer (e.g., HBS-EP+). A series of concentrations should be prepared for kinetic analysis.
-
Ligand: Purified GHSR is required. Given the challenges of working with GPCRs, reconstitution into nanodiscs or liposomes may be necessary to maintain its native conformation.
-
Sensor Chip: A CM5 sensor chip is commonly used for amine coupling.[2] Alternatively, a sensor chip with a lipid-capturing surface (like the L1 chip) can be used for immobilized liposomes containing the receptor.[3]
-
Buffers and Reagents: Amine coupling kit (containing NHS, EDC, and ethanolamine), running buffer, and regeneration solution.
2. Immobilization of GHSR (Ligand):
-
Surface Activation: The carboxymethylated dextran (B179266) surface of the CM5 chip is activated by injecting a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[13]
-
Ligand Injection: The purified and prepared GHSR is injected over the activated surface. The primary amine groups on the receptor will covalently bind to the activated surface.
-
Deactivation: Any remaining active esters on the surface are deactivated by injecting ethanolamine.
3. Interaction Analysis:
-
Analyte Injection: A series of GHRP-amide concentrations are injected over the immobilized GHSR surface at a constant flow rate.
-
Association Phase: The binding of GHRP-amide to GHSR is monitored in real-time as an increase in the SPR signal (measured in Response Units, RU).
-
Dissociation Phase: Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the GHRP-amide from the GHSR, observed as a decrease in the SPR signal.
-
Regeneration: A specific regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection.
4. Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Visualizing the Process and Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the SPR workflow and the GHRP-amide signaling pathway.
Caption: A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
Caption: The GHRP-amide signaling pathway leading to growth hormone secretion.
Conclusion
Surface Plasmon Resonance offers significant advantages for the characterization of GHRP-amide binding affinity to its receptor, GHSR.[1][9] Its label-free, real-time nature provides a comprehensive kinetic profile of the interaction, which is often not achievable with traditional methods like radioligand binding assays.[9][11] While challenges exist in working with membrane proteins, the detailed insights into association and dissociation rates afforded by SPR are invaluable for the structure-activity relationship studies that drive modern drug development. By providing a more complete picture of the binding event, SPR empowers researchers to design more effective and specific peptide therapeutics.
References
- 1. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publ.iss.it [publ.iss.it]
- 3. portlandpress.com [portlandpress.com]
- 4. Growth hormone releasing hexapeptide (GHRP-6) activates the inositol (1,4,5)-trisphosphate/diacylglycerol pathway in rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic study of Growth Hormone-Releasing Peptide 6 (GHRP-6) in nine male healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a functionally selective ghrelin receptor (GHSR1a) ligand for modulating brain dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biosensingusa.com [biosensingusa.com]
- 10. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biosensingusa.com [biosensingusa.com]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
A Comparative Guide to Analyzing Peptide-Fibrinogen Interactions: A Focus on Isothermal Titration Calorimetry
In the landscape of drug discovery and molecular interaction analysis, understanding the binding thermodynamics of small molecules, such as synthetic peptides, to their biological targets is paramount. This guide provides a comparative overview of methodologies used to study the interaction between the synthetic peptide H-Gly-His-Arg-Pro-NH2 and its target, with a comparative look at the well-characterized fibrin (B1330869) polymerization inhibitor, H-Gly-Pro-Arg-Pro-NH2. While specific Isothermal Titration Calorimetry (ITC) data for this compound is not publicly available, this guide will present a hypothetical ITC analysis framework, juxtaposed with experimental data from alternative biophysical techniques for the related peptide, to offer a comprehensive perspective for researchers, scientists, and drug development professionals.
Peptide Analogs in Fibrin Polymerization Research
The process of blood clot formation, or fibrin polymerization, is a critical physiological process. It is initiated by the cleavage of fibrinopeptides A and B from fibrinogen by thrombin, exposing "knobs" that bind to complementary "holes" in other fibrin monomers, leading to polymerization.[1] Synthetic peptides that mimic these knobs are valuable tools for studying this process and for developing antithrombotic agents.
Two such peptides are:
-
This compound (GHRP-amide): This peptide mimics the "B-knob" exposed after the cleavage of fibrinopeptide B.[2] It is known to bind to a pocket in the beta-chain of fibrinogen fragment D.[2] While it binds to fibrinogen, it is considered a weak inhibitor of fibrin monomer aggregation.[3]
-
H-Gly-Pro-Arg-Pro-NH2 (GPRP-amide): This peptide mimics the "A-knob" exposed after fibrinopeptide A cleavage and is a potent inhibitor of fibrin polymerization.[3] Its interaction with fibrinogen has been characterized by various biophysical methods.[4]
Isothermal Titration Calorimetry (ITC) for Peptide-Protein Interactions
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This includes the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
In the absence of published ITC data for the this compound and fibrinogen interaction, the following table represents a hypothetical dataset that researchers could expect to obtain. The values are illustrative and serve as a basis for understanding the parameters measured.
| Parameter | Hypothetical Value | Description |
| Stoichiometry (n) | 1.1 | The molar ratio of the peptide to the protein in the final complex. A value near 1 suggests a 1:1 binding. |
| Affinity (KD) | 50 µM | The dissociation constant, indicating the concentration of ligand at which half the binding sites are occupied. |
| Enthalpy (ΔH) | -15 kcal/mol | The heat change upon binding. A negative value indicates an exothermic reaction, often driven by hydrogen bonds and van der Waals interactions. |
| Entropy (ΔS) | -10 cal/mol·K | The change in the randomness of the system upon binding. A negative value indicates a decrease in disorder, often due to conformational restriction of the binding partners. |
| Gibbs Free Energy (ΔG) | -5.9 kcal/mol | The overall energy change of the binding event, calculated from ΔG = ΔH - TΔS. A negative value indicates a spontaneous interaction. |
Alternative Biophysical Techniques and Experimental Data
Given the lack of direct ITC data, researchers have employed other techniques to characterize these peptide-fibrinogen interactions. Below, we compare these methods and present available data for the related peptide, H-Gly-Pro-Arg-Pro-NH2.
SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. It is particularly useful for determining the kinetics of an interaction, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).
A study investigating fibrin knob peptide variants used SPR to evaluate their binding to immobilized fibrinogen D fragment.[5] This approach simplifies the kinetic model to a heterogeneous 2-site ligand model (one 'a' hole and one 'b' hole per D fragment).[5]
| Technique | Analyte (Flowing) | Ligand (Immobilized) | Key Findings for GPRP Analogs |
| Surface Plasmon Resonance (SPR) | Knob A peptide variants | Fibrinogen D fragment | Association rates were significantly influenced by the presence of proline residues and charged residues in the peptide sequence. A novel mimic showed a 10-fold higher association rate.[5] |
TSA, also known as differential scanning fluorimetry, measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). This shift in Tm (ΔTm) can be used to screen for binders and infer binding.
A study using TSA demonstrated that the fibrin polymerization inhibitor GPRP induces a significant increase in the thermal stability of fibrinogen.[4]
| Technique | Protein | Ligand | ΔTm (°C) | Interpretation |
| Thermal Shift Assay (TSA) | Fibrinogen | GPRP | +9.3 | The large increase in melting temperature suggests that GPRP binding induces a more stable conformation in fibrinogen, similar to the stability of fibrin monomer.[4] |
Experimental Protocols
-
Sample Preparation: The this compound peptide and fibrinogen would be dialyzed against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize heats of dilution.
-
Concentrations: Fibrinogen would be placed in the sample cell at a concentration of approximately 10-20 µM. The peptide would be loaded into the injection syringe at a concentration 10-15 times higher than the fibrinogen concentration.
-
ITC Experiment: The experiment would be run at a constant temperature (e.g., 25 °C). A series of small injections (e.g., 2-5 µL) of the peptide solution into the fibrinogen solution would be performed.
-
Data Analysis: The heat released or absorbed after each injection is measured. The integrated heats are then plotted against the molar ratio of peptide to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.
-
Chip Preparation: A sensor chip (e.g., CM5) is activated, and fibrinogen D fragment is immobilized onto the chip surface via amine coupling.
-
Binding Analysis: A series of concentrations of the peptide analyte are injected over the chip surface. The association and dissociation phases are monitored in real-time.
-
Data Processing: The sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell. The corrected data is then fitted to a kinetic binding model (e.g., 1:1 Langmuir binding or a heterogeneous ligand model) to determine ka, kd, and KD.
-
Reaction Mixture: Fibrinogen (e.g., at a final concentration of 1 µM) is mixed with a fluorescent dye (e.g., SYPRO Orange) in a buffered solution. The peptide ligand (GPRP) is added at various concentrations.
-
Thermal Denaturation: The samples are heated in a real-time PCR instrument with a temperature gradient (e.g., from 25 °C to 95 °C).
-
Fluorescence Monitoring: The fluorescence of the dye, which increases as it binds to the exposed hydrophobic regions of the unfolding protein, is monitored as a function of temperature.
-
Data Analysis: The melting temperature (Tm) is determined from the midpoint of the sigmoidal melting curve. The change in Tm in the presence of the ligand is calculated.
Visualizing the Mechanism of Action
The following diagrams illustrate the fibrin polymerization pathway and the experimental workflow for ITC.
Caption: Fibrin polymerization pathway and inhibition.
Caption: ITC experimental workflow.
Conclusion
While direct Isothermal Titration Calorimetry data for the interaction of this compound with its target is not available in the public domain, a comprehensive understanding of its potential binding thermodynamics can be framed through comparison with related peptides and alternative biophysical techniques. The potent fibrin polymerization inhibitor H-Gly-Pro-Arg-Pro-NH2 has been studied using methods like SPR and TSA, which provide valuable kinetic and stability information, respectively. ITC remains a gold standard for obtaining a complete thermodynamic profile of binding interactions. By understanding the principles of ITC and comparing the data it can provide with that from other methods, researchers can select the most appropriate techniques to elucidate the molecular mechanisms of peptide-protein interactions, a critical step in the development of novel therapeutics.
References
- 1. Biophysical Mechanisms Mediating Fibrin Fiber Lysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational changes in fragments D and double-D from human fibrin(ogen) upon binding the peptide ligand Gly-His-Arg-Pro-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Thermal shift assay to probe melting of thrombin, fibrinogen, fibrin monomer, and fibrin: Gly-Pro-Arg-Pro induces a fibrin monomer-like state in fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Safety Operating Guide
Proper Disposal of H-Gly-His-Arg-Pro-NH2: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for the Research Peptide H-Gly-His-Arg-Pro-NH2
The proper handling and disposal of synthetic peptides are critical for ensuring laboratory safety and environmental protection. While this compound is not broadly classified as a hazardous substance, its toxicological properties may not be fully investigated. Therefore, it is imperative to treat it as a potentially hazardous chemical and adhere to rigorous disposal protocols. This guide provides detailed, step-by-step procedures for the safe disposal of this compound in a research setting.
I. Immediate Safety and Handling Protocols
Before beginning any disposal process, researchers must adhere to standard laboratory safety practices. Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[1]
-
Eye Protection: Safety glasses or goggles are essential to protect against splashes.[1]
-
Lab Coat: A lab coat or protective gown should always be worn to protect skin and clothing.[1]
-
Respiratory Protection: When handling the lyophilized powder form of the peptide, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[1]
Always consult your institution's specific safety and waste disposal guidelines before handling any chemical waste.[2][3]
II. Step-by-Step Disposal Protocol
The correct disposal method for this compound depends on whether it is in a liquid or solid form. Never dispose of peptides in the regular trash or down the drain. [1][3]
A. Liquid Waste Disposal (Peptide Solutions)
For liquid waste containing this compound, a chemical inactivation step is recommended to degrade the peptide before collection.
Experimental Protocol: Peptide Inactivation
-
Select an Inactivation Reagent: Choose a suitable chemical agent for peptide degradation. Common options include:
-
Inactivation Procedure:
-
Neutralization (if applicable):
-
Collection:
-
Transfer the inactivated and neutralized solution into a designated, clearly labeled hazardous waste container.[5] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[5]
-
The label should include "Hazardous Waste," the full chemical name "this compound," and any other known hazards.[5]
-
B. Solid Waste Disposal
Solid waste contaminated with this compound includes empty vials, pipette tips, gloves, and other contaminated lab materials.
-
Segregation: Collect all contaminated solid waste in a separate, leak-proof hazardous waste container.[4]
-
Labeling: Clearly label the container as "Hazardous Waste" and specify the contents, including "this compound contaminated materials."
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory.[4]
III. Waste Storage and Final Disposal
-
Storage: Store all hazardous waste containers in a secure, designated area away from general lab traffic and incompatible materials.[2][5] Containers must be kept closed except when adding waste.[5][6]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][5] They are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.[5]
Quantitative Data for Chemical Decontamination
The following table summarizes key parameters for common chemical decontamination methods for peptide waste.
| Inactivation Reagent | Recommended Concentration | Minimum Contact Time | Important Considerations |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration[4] | 20-60 minutes[4] | Effective for many peptides, but can be corrosive. |
| Sodium Hydroxide (NaOH) | 1 M[4] | Minimum 30 minutes[4] | Highly effective but requires a neutralization step.[4] |
| Hydrochloric Acid (HCl) | 1 M[4] | Minimum 30 minutes[4] | Highly effective but requires a neutralization step.[4] |
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of peptide waste.
References
Essential Safety and Operational Guide for Handling H-Gly-His-Arg-Pro-NH2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential safety and logistical information for the handling of the synthetic peptide H-Gly-His-Arg-Pro-NH2. While this peptide may not be classified as hazardous, its toxicological properties have not been extensively studied, warranting careful handling.[1] Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
Personal Protective Equipment (PPE)
The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various procedures involving this compound.
| Activity | Recommended PPE | Rationale |
| Receiving and Storage | - Nitrile gloves- Safety glasses- Lab coat | Protects against incidental contact with the container. |
| Weighing Lyophilized Powder | - Nitrile gloves- Safety goggles- Lab coat- Respiratory protection (N95 or use of a fume hood/biosafety cabinet) | Lyophilized powders are lightweight and can easily become airborne, posing an inhalation risk.[2][3] |
| Reconstituting the Peptide | - Nitrile gloves- Safety goggles or a face shield- Lab coat | Protects against splashes when handling solvents and the peptide solution.[4] |
| General Handling of Solutions | - Nitrile gloves- Safety glasses- Lab coat | Standard laboratory practice to prevent skin contact.[5] |
| Spill Cleanup | - Chemical-resistant gloves- Safety goggles- Lab coat- Respiratory protection (if powder) | Provides protection during the handling of potentially contaminated materials and cleaning agents.[1] |
| Waste Disposal | - Nitrile gloves- Safety glasses- Lab coat | Protects against contact with waste materials. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and maintain sample quality.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
For long-term storage of the lyophilized peptide, a temperature of -20°C or, preferably, -80°C is recommended to prevent degradation.[6][7]
-
For short-term storage, 4°C in a dark, dry place is suitable.[8]
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation and moisture contamination.[7]
2. Handling and Reconstitution:
-
All handling of the lyophilized powder should be conducted in a designated area, such as a chemical fume hood or a biosafety cabinet, to avoid inhalation of airborne particles.[2]
-
Use a dedicated set of sterile lab equipment (spatulas, weigh boats, etc.) to prevent cross-contamination.
-
There is no universal solvent for peptides; the appropriate solvent will depend on the peptide's sequence and intended use.[7] It is advisable to test the solubility of a small amount of the peptide before dissolving the entire sample.[7]
-
When reconstituting, add the solvent slowly and gently vortex or sonicate to dissolve the peptide.
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
For a powder spill, gently cover it with absorbent material to avoid creating dust.
-
For a liquid spill, absorb the solution with an inert material.
-
Wear appropriate PPE, including chemical-resistant gloves, and collect the absorbed material into a designated waste container.[1][5]
-
Clean the spill area thoroughly with a suitable disinfectant or detergent and dispose of all cleaning materials as chemical waste.[1]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations. Never dispose of peptides down the drain or in the regular trash.[9][10]
1. Waste Segregation:
-
Designate separate, clearly labeled waste containers for solid and liquid waste contaminated with the peptide.[2]
2. Liquid Waste:
-
Inactivation (Recommended): To add a layer of safety, consider inactivating the peptide in solution through hydrolysis. This can be achieved by adding a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) and allowing it to sit for at least 24 hours.[9]
-
Neutralization: After inactivation, neutralize the solution to a pH between 6.0 and 8.0 before collecting it in the designated liquid chemical waste container.[9]
3. Solid Waste:
-
All solid waste, including contaminated gloves, pipette tips, vials, and absorbent materials, should be placed in a designated solid chemical waste container.[9]
4. Final Disposal:
-
Follow your institution's guidelines for the disposal of non-hazardous chemical waste.[9]
-
Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[2]
Workflow for Safe Handling and Disposal
The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. abcepta.com [abcepta.com]
- 2. peptide24.store [peptide24.store]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 5. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 6. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 9. benchchem.com [benchchem.com]
- 10. maxedoutcompounds.com [maxedoutcompounds.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
